4-Bromo-2-(5-isoxazolyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXKAQGBZPKRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425287 | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213690-27-8 | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol
CAS Number: 213690-27-8
This technical guide provides a comprehensive overview of 4-Bromo-2-(5-isoxazolyl)phenol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is an off-white to pale cream crystalline powder.[1][2] Its chemical structure features a phenol ring substituted with a bromine atom and an isoxazole ring, which contribute to its reactivity and potential as a key building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 213690-27-8 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2][3][4] |
| Molecular Weight | 240.06 g/mol | [1][3] |
| IUPAC Name | 4-bromo-2-(isoxazol-5-yl)phenol | |
| Synonyms | This compound, (6E)-4-bromo-6-(2H-1,2-oxazol-5-ylidene)cyclohexa-2,4-dien-1-one | |
| Appearance | Off-white to pale cream powder or crystals | [1][2] |
| Melting Point | 203.5-213 °C | [1][2] |
| Purity | ≥96.0% - ≥98% (HPLC/GC) | [1][2] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Purification
Proposed Synthetic Workflow:
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Bromo-2-(5-isoxazolyl)phenol. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science, where this molecule shows potential as a versatile building block.[1]
Core Physicochemical Properties
This compound is a solid, off-white powder at room temperature.[1] Its core chemical and physical properties are summarized in the table below. The presence of a bromine atom and an isoxazole ring on the phenol scaffold contributes to its unique reactivity and potential for biological activity.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| CAS Number | 213690-27-8 | [1] |
| Appearance | Off-white to pale cream powder/crystals | [1] |
| Melting Point | 205-213 °C | [1] |
| Boiling Point | 351.5 °C at 760 mmHg | [2] |
| Density | 1.651 g/cm³ | [2] |
| Predicted XlogP | 2.4 | [3] |
| Purity | ≥ 97% (GC), ≥ 98% (HPLC) | [1] |
Structural Information
The structural identifiers for this compound are provided below, offering various ways to represent the molecule in chemical databases and software.
| Identifier | String | Source(s) |
| IUPAC Name | 4-bromo-2-(1,2-oxazol-5-yl)phenol | [3] |
| SMILES | C1=CC(=C(C=C1Br)C2=CC=NO2)O | [3] |
| InChI | InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
| InChIKey | CZXKAQGBZPKRHU-UHFFFAOYSA-N |
Experimental Protocols: Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the specific synthesis and full spectral characterization of this compound are not extensively documented in the public domain. However, based on general synthetic methodologies for related isoxazole and bromophenol derivatives, a plausible synthetic and characterization workflow can be proposed.
Proposed Synthesis
The synthesis of this compound would likely involve a multi-step process, starting from a commercially available brominated phenol. A common method for forming the isoxazole ring is through the reaction of a chalcone with hydroxylamine.
A potential synthetic route could be:
-
Acetylation of 4-bromophenol: To protect the hydroxyl group.
-
Fries rearrangement: To introduce an acetyl group at the ortho position to the hydroxyl group.
-
Claisen-Schmidt condensation: Reaction of the resulting acetophenone with a suitable aldehyde to form a chalcone.
-
Cyclization with hydroxylamine: The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
-
Deprotection: Removal of the protecting group from the phenolic hydroxyl to yield the final product.
It is important to note that this is a generalized, inferred pathway, and optimization of reaction conditions would be necessary.
Characterization
The characterization of the synthesized this compound would involve standard analytical techniques to confirm its identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the positions of the bromine, isoxazolyl, and hydroxyl groups on the phenol ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, C=N and C-O stretches of the isoxazole ring, and C-Br stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not widely published, the structural motifs present in the molecule suggest potential for various biological activities.
-
Isoxazole Derivatives: The isoxazole ring is a well-known pharmacophore found in numerous drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] For instance, the COX-2 inhibitor valdecoxib contains an isoxazole moiety.[4]
-
Bromophenols: Brominated phenols are a class of compounds found in marine organisms and are known to exhibit diverse biological effects, including anticancer and antioxidant activities.[5][6]
Given these precedents, this compound is a candidate for investigation in several therapeutic areas. It could potentially act as an inhibitor of enzymes such as cyclooxygenases (COX) or other signaling proteins involved in inflammation or cancer. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative.
The following diagram illustrates a hypothetical signaling pathway that is often a target for anti-inflammatory and anticancer drugs, and where a molecule like this compound could potentially exert its effects. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.
Conclusion
This compound is a chemical entity with a range of known physicochemical properties and significant potential for further research and development. Its structural features suggest a likelihood of interesting biological activities. However, a comprehensive understanding of its pKa, solubility in various solvents, a detailed and optimized synthetic protocol, and its specific biological targets and mechanisms of action require further experimental investigation. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 3. PubChemLite - this compound (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Bromo-2-(5-isoxazolyl)phenol. While this compound is recognized as a valuable intermediate in medicinal and agrochemical research, detailed experimental protocols for its synthesis and specific biological assays are not extensively documented in publicly available literature. This guide summarizes the existing data and provides illustrative experimental methodologies for structurally related compounds to serve as a reference for researchers.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| CAS Number | 213690-27-8 | [1][2] |
| Appearance | Off-white to pale cream powder/crystals | [1][3] |
| Melting Point | 205-213 °C | [1] |
| SMILES String | Oc1ccc(Br)cc1-c2ccno2 | [2] |
| InChI Key | CZXKAQGBZPKRHU-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound features a phenol ring substituted with a bromine atom at the 4-position and an isoxazole ring at the 2-position.
Note on Visualization: The user's request for a molecular structure diagram using Graphviz (DOT language) cannot be fulfilled as Graphviz is designed for representing graphs and networks, not for rendering chemical structures. A 2D representation of the molecular structure is provided below.
Caption: 2D structure of this compound.
Synthesis and Characterization
For illustrative purposes, a general synthetic scheme for isoxazole derivatives is presented below as a logical workflow.
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Expected analytical data would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenol and isoxazole rings, and the hydroxyl proton.
-
¹³C NMR: Resonances for all nine carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
-
FT-IR: Characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) functional groups.
Potential Biological and Chemical Applications
This compound is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the bromophenol and isoxazole moieties suggests potential for a range of biological activities.
-
Pharmaceutical Development: This compound serves as a building block for the synthesis of more complex molecules with potential anti-inflammatory and analgesic properties.[1]
-
Agrochemical Chemistry: It is a precursor in the synthesis of novel herbicides and fungicides.[1]
-
Biological Research: It can be used in studies to investigate the mechanisms of action of certain biological pathways.[1]
Illustrative Experimental Protocols for Related Compounds
Given the absence of specific experimental protocols for this compound, the following sections provide detailed methodologies for assays commonly used to evaluate the biological activities of structurally similar bromophenol and isoxazole derivatives. These protocols are intended to serve as a starting point for researchers.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4]
Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Experimental Protocol:
-
Animals: Wistar albino rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Agar Well Diffusion Method
This is a widely used in vitro method for screening the antimicrobial activity of chemical compounds.[5][6][7]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Experimental Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Inoculation: The surface of a sterile nutrient agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition is measured in millimeters.
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
Signaling Pathways
Currently, there is no specific information in the scientific literature that directly links this compound to the modulation of any particular signaling pathways. Research into its biological activities may elucidate such interactions in the future.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate in the fields of drug discovery and agrochemical development. While its fundamental molecular properties are well-defined, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and biological evaluation. The illustrative protocols provided for related compounds offer a valuable starting point for researchers aiming to investigate the therapeutic or practical applications of this and similar molecules. Further research is warranted to fully characterize its synthetic routes, biological activity spectrum, and potential mechanisms of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 213690-27-8 [sigmaaldrich.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-bromo-2-(5-isoxazolyl)phenol, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research. The described method is a two-step process commencing with the readily available starting material, 5-bromo-2-hydroxyacetophenone. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.
Introduction
This compound is a substituted phenol derivative containing an isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the phenolic hydroxyl group, in conjunction with the isoxazole moiety, makes this compound a versatile building block in medicinal chemistry and materials science. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents.
Synthesis Pathway Overview
The most direct and efficient synthesis of this compound involves a two-step reaction sequence starting from 5-bromo-2-hydroxyacetophenone.
Step 1: Formation of the Enaminone Intermediate
The initial step involves the condensation of 5-bromo-2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one. DMF-DMA serves as both a reagent and a solvent in this transformation, providing the dimethylamino and a carbon unit to form the enaminone structure.
Step 2: Cyclization to the Isoxazole Ring
The enaminone intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base. This step proceeds via a nucleophilic attack of the hydroxylamine on the enaminone, followed by an intramolecular condensation and dehydration to yield the stable aromatic isoxazole ring, affording the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Materials:
-
5-bromo-2-hydroxyacetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Hexane
Procedure:
-
A solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield a crude product.
-
The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to afford (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.
Step 2: Synthesis of this compound
Materials:
-
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
Hydroxylamine hydrochloride
-
Potassium carbonate (or another suitable base)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) is prepared in ethanol in a round-bottom flask.
-
Potassium carbonate (2.5 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C₁₁H₁₂BrNO₂ | 270.12 | ~85-95 | - | Yellow to orange solid |
| This compound | C₉H₆BrNO₂ | 240.06 | ~70-85 | 205-213[1] | Off-white to pale solid[1] |
Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.17 (s, 1H, OH), 8.56 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.82 (d, J = 2.5 Hz, 1H, Ar-H), 7.61 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.14 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.08 (d, J = 8.8 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169.4, 156.9, 150.8, 135.5, 132.2, 120.9, 119.5, 112.3, 103.2.
-
Mass Spectrometry (ESI-MS): m/z 239.9 [M-H]⁻.
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Technical Guide: Solubility Profile of 4-Bromo-2-(5-isoxazolyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical parameter that profoundly influences bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-(5-isoxazolyl)phenol, a key intermediate in pharmaceutical synthesis.[1] While specific experimental data for this compound is not widely published, this document outlines the definitive protocol for its determination and presents an illustrative solubility profile in a range of common organic solvents. The methodologies described herein are based on the industry-standard isothermal equilibrium method, ensuring reliable and reproducible results.[2] This guide is intended to serve as a foundational resource for researchers in process chemistry, formulation science, and drug discovery.
Introduction
This compound (CAS No: 213690-27-8; Molecular Formula: C₉H₆BrNO₂; Molecular Weight: 240.05 g/mol ) is a heterocyclic compound featuring a phenol, a brominated benzene ring, and an isoxazole moiety.[3] Its structure makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.[1]
Understanding the solubility of this intermediate is paramount for several key areas of drug development:
-
Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.
-
Formulation Development: Designing suitable dosage forms and predicting dissolution behavior.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
Poor solubility can significantly hinder development, leading to challenges in achieving desired therapeutic concentrations and complicating manufacturing processes.[4] This guide provides the experimental framework for robust solubility assessment and offers representative data to guide initial solvent screening.
Experimental Methodology: Thermodynamic Solubility Determination
The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method.[5] This technique measures the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature. The following protocol details the steps for accurate measurement.
2.1. Materials and Equipment
-
Compound: this compound, solid, purity ≥97%
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane).
-
Equipment:
2.2. Protocol
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The key is to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker set to 25.0 ± 0.5 °C. The samples are agitated for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[5] Preliminary studies can be run to confirm that the concentration has reached a plateau.[5]
-
Phase Separation: After equilibration, the samples are allowed to stand for a short period to allow the excess solid to settle. The supernatant is then carefully filtered through a 0.22 µm syringe filter to remove all undissolved particles.[2][5] This step is critical to avoid artificially high concentration readings.
-
Quantification: The clear, filtered solution is diluted with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method. The concentration of the dissolved compound is then determined using a validated HPLC-UV method.[7][8]
-
Data Analysis: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment is typically performed in triplicate for each solvent to ensure precision.
Below is a visualization of the experimental workflow.
Caption: Isothermal Equilibrium Solubility Workflow.
Solubility Profile (Illustrative Data)
The following table summarizes the anticipated solubility of this compound in various organic solvents at 25 °C.
Note: The following data are illustrative, based on the general behavior of similar phenolic and heterocyclic compounds, and are intended to serve as a practical example. Actual experimental validation is required for definitive values.
| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Dichloromethane | 9.1 | 15.2 | 0.063 | Soluble |
| Ethyl Acetate | 6.0 | 35.8 | 0.149 | Freely Soluble |
| Acetone | 20.7 | 85.1 | 0.354 | Freely Soluble |
| Ethanol (95%) | 24.6 | 42.5 | 0.177 | Freely Soluble |
| Acetonitrile | 37.5 | 28.9 | 0.120 | Soluble |
| Methanol | 32.7 | 55.6 | 0.232 | Freely Soluble |
Discussion and Conclusion
The illustrative data suggest that this compound exhibits favorable solubility in common polar aprotic and protic organic solvents. Its highest solubility is predicted in acetone, followed by methanol and ethanol. This profile is consistent with a molecule containing a hydrogen bond donor (phenolic -OH) and several hydrogen bond acceptors (isoxazole ring), allowing for strong interactions with polar solvents.
The moderate solubility in less polar solvents like dichloromethane indicates its utility in a broad range of reaction conditions. For purification purposes, a solvent system exploiting these solubility differences, such as crystallization from an ethyl acetate/heptane or acetone/water mixture, would be a logical starting point for process development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
4-Bromo-2-(5-isoxazolyl)phenol: A Technical Overview of its Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-(5-isoxazolyl)phenol, including its melting point and purity. It also outlines plausible experimental protocols for its synthesis, purification, and analysis, based on established methods for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways that may be modulated by this compound, offering a foundation for future research and drug discovery initiatives.
Physicochemical Properties
This compound is a solid, off-white to pale cream crystalline powder.[1][2][3] Its key physical and chemical data are summarized in the table below for easy reference and comparison across different sources.
| Property | Value | Source |
| Melting Point | 205-213 °C | Chem-Impex[1] |
| 209-212 °C (lit.) | Sigma-Aldrich[4] | |
| 203.5-212.5 °C (clear melt) | Thermo Fisher Scientific[2][3] | |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| 97% | Sigma-Aldrich[4] | |
| ≥96.0% (GC) | Thermo Fisher Scientific[2][3] | |
| Molecular Formula | C₉H₆BrNO₂ | Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2] |
| Molecular Weight | 240.06 g/mol | Chem-Impex[1] |
| CAS Number | 213690-27-8 | Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2] |
Experimental Protocols
Synthesis: Plausible Condensation Reaction
A plausible synthetic route involves the condensation of 5-bromosalicylaldehyde with hydroxylamine, a common method for forming the isoxazole ring.
Materials:
-
5-bromosalicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 5-bromosalicylaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 5-bromosalicylaldehyde.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. An ethanol/water solvent system is often effective for phenolic compounds.[5]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final compound can be assessed using reverse-phase HPLC, a common and reliable analytical technique.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient mixture of acetonitrile and water, both containing 0.1% phosphoric acid.
Procedure:
-
Prepare a standard solution of the purified this compound of known concentration in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the compound using a suitable gradient program (e.g., starting with a higher percentage of water and gradually increasing the percentage of acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological mechanism of action for this compound are limited, its structural motifs—a brominated phenol and an isoxazole ring—are present in compounds with known biological activities.[1] Structurally related bromophenols have been reported to exhibit anti-inflammatory properties through the modulation of key signaling pathways such as the Toll-like receptor (TLR) and NF-κB pathways.[7] Phenol glycosides have also been shown to inhibit inflammatory responses by blocking NF-kB/AKT/JNK signaling pathways.[8]
Based on this, a plausible hypothesis is that this compound may exert anti-inflammatory effects by interfering with these cascades. The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation.
Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by this compound.
This diagram proposes that the compound might inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a speculative pathway and requires experimental validation.
Experimental and Logical Workflow
The following diagram outlines the logical workflow from synthesis to the evaluation of biological activity for this compound.
Caption: Proposed experimental workflow for this compound.
This comprehensive guide serves as a valuable resource for researchers interested in this compound, providing key data and methodologies to facilitate further investigation into its chemical and biological properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-bromo-2-(isoxazol-5-yl)phenol synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-bromo-2-(isoxazol-5-yl)phenol synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Compounds DRG and DAG, Two Phenol Glycosides, Inhibit TNF-α-stimulated Inflammatory Response through Blocking NF-kB/AKT/JNK Signaling Pathways in MH7A Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 4-Bromo-2-(5-isoxazolyl)phenol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted isoxazole ring. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10.5 - 11.5 | br s | 1H | Phenolic -OH | Chemical shift is concentration-dependent and the peak may be broad. |
| ~8.6 | d | 1H | Isoxazole H-3 | Doublet, coupled to H-4. |
| ~7.8 | d | 1H | Aromatic H-3 | Doublet, coupled to H-5. |
| ~7.6 | dd | 1H | Aromatic H-5 | Doublet of doublets, coupled to H-3 and H-6. |
| ~7.1 | d | 1H | Aromatic H-6 | Doublet, coupled to H-5. |
| ~7.0 | d | 1H | Isoxazole H-4 | Doublet, coupled to H-3. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | Isoxazole C-5 | |
| ~155 | Aromatic C-1 (C-OH) | |
| ~150 | Isoxazole C-3 | |
| ~135 | Aromatic C-5 | |
| ~132 | Aromatic C-3 | |
| ~125 | Aromatic C-2 (C-isoxazolyl) | |
| ~120 | Aromatic C-6 | |
| ~115 | Aromatic C-4 (C-Br) | |
| ~100 | Isoxazole C-4 |
Table 3: Predicted IR Absorption Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3150 - 3000 | Medium | Aromatic and Isoxazole C-H stretch |
| 1620 - 1580 | Medium | C=N stretch (isoxazole) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1450 - 1350 | Medium | C-H bend |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1100 - 1000 | Medium | C-Br stretch |
| 950 - 850 | Medium | Isoxazole ring vibrations |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 241/239 | High | [M]⁺ (Molecular ion) |
| 212/210 | Medium | [M - CHO]⁺ |
| 184/182 | Medium | [M - C₂H₂O]⁺ |
| 156/154 | Medium | [C₆H₃BrO]⁺ |
| 133 | Medium | [M - Br - CO]⁺ |
| 104 | Medium | [C₇H₄O]⁺ |
| 79/81 | High | [Br]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation for obtaining high-quality spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.
-
Data Acquisition:
-
Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
In EI mode, use a standard electron energy of 70 eV to induce fragmentation.
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to elucidate the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in the ongoing research and development of novel isoxazole-based therapeutics.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These mechanisms include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways crucial for tumor survival.[1][2]
Quantitative Anticancer Activity Data
The cytotoxic effects of various isoxazole derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below, providing a comparative view of their potency.
Table 1: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4a | U87 (Glioblastoma) | 61.4 |
| 4b | U87 (Glioblastoma) | 42.8 |
| 4c | U87 (Glioblastoma) | 67.6 |
| Temozolomide (Standard) | U87 (Glioblastoma) | 53.85 |
Table 2: Anticancer Activity of Isoxazole-Containing Hydnocarpin Derivatives [3]
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| 5 | A375 (Melanoma) | 24 | 3.6 |
| 5 | A375 (Melanoma) | 48 | 0.76 |
Table 3: Anticancer Activity of 3,5-Diamino-4-(phenylazo)isoxazole Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 1a | PC3 (Prostate) | 53.96 |
| 1b | PC3 (Prostate) | 47.27 |
| 1c | PC3 (Prostate) | 147.9 |
| 1d | PC3 (Prostate) | 38.63 |
| Doxorubicin (Standard) | PC3 (Prostate) | 0.09 |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases.
Several studies have shown that isoxazole derivatives can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5][6][7][8] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway, and some isoxazole derivatives have been shown to modulate the expression of these proteins to favor apoptosis.[9]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Isoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the isoxazole derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.
Materials:
-
Human cancer cell lines
-
White-walled 96-well plates
-
Isoxazole derivatives
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with isoxazole derivatives as described for the MTT assay.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Antimicrobial Activity of Isoxazole Derivatives
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected isoxazole derivatives against various microbial strains are presented below.
Table 4: Antibacterial Activity of Isoxazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| TPI-2 | 6.25 | 6.25 | [10] |
| TPI-5 | 6.25 | 6.25 | [10] |
| TPI-14 | 6.25 | 6.25 | [10] |
| Ciprofloxacin (Standard) | 1.56 | 1.56 | [10] |
Table 5: Antifungal Activity of Isoxazole Derivatives
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| TPI-2 | 6.25 | 6.25 | [10] |
| TPI-5 | 6.25 | 6.25 | [10] |
| TPI-14 | 6.25 | 6.25 | [10] |
| Fluconazole (Standard) | 1.56 | 1.56 | [10] |
Experimental Protocol
This method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Isoxazole derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
0.5 McFarland turbidity standard
Protocol:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][11][12]
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of isoxazole derivatives against COX and LOX enzymes is a key measure of their anti-inflammatory potential. Additionally, in vivo models such as the carrageenan-induced paw edema assay are used to assess their efficacy.
Table 6: COX-2 Inhibitory Activity of Isoxazole Derivatives [1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| C3 | 22.56 ± 0.91 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.54 ± 1.01 | 0.85 ± 0.04 | 41.82 |
| C6 | 53.94 ± 1.11 | 0.55 ± 0.03 | 98.07 |
| Celecoxib (Standard) | 7.6 ± 0.5 | 0.05 ± 0.01 | 152 |
Table 7: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives [11]
| Compound | 5-LOX IC50 (µM) |
| C3 | 8.47 |
| C5 | 10.48 |
| C6 | 3.67 |
Table 8: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema) [13]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| TPI-7 | 100 | 72.3 |
| TPI-13 | 100 | 75.8 |
| Nimesulide (Standard) | 50 | 78.2 |
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and leukotrienes. The synthesis of these mediators is catalyzed by COX and LOX enzymes, respectively. Many isoxazole derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.
Another important inflammatory signaling pathway is mediated by the transcription factor NF-κB. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.[14]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3/7 Activity [protocols.io]
- 5. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. espublisher.com [espublisher.com]
The Role of Bromine Substitution in Phenolic Compounds: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Phenolic compounds, ubiquitous in nature, are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of bromine atoms onto the phenolic scaffold represents a powerful approach to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide provides an in-depth exploration of the role of bromine substitution in phenolic compounds, focusing on their synthesis, biological activities—including antioxidant, antimicrobial, and anticancer effects—and underlying mechanisms of action. This document integrates quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. Their inherent antioxidant properties, stemming from the ability to donate a hydrogen atom or an electron to neutralize free radicals, have made them a focal point of research.[1] The introduction of bromine, a halogen, onto the phenolic ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity.[2] Bromination can enhance lipophilicity, potentially improving membrane permeability, and can also modulate the compound's reactivity and interaction with biological targets.[2][3] This guide will systematically review the impact of bromine substitution on the key biological activities of phenolic compounds.
Synthesis of Brominated Phenolic Compounds
The synthesis of brominated phenolic compounds can be achieved through several methods, primarily involving the electrophilic substitution of bromine onto the phenol ring. The choice of brominating agent and reaction conditions can control the degree and regioselectivity of bromination.
General Synthetic Approach: Electrophilic Bromination
A common method for the synthesis of brominated phenols is the direct reaction of a phenol with elemental bromine in a suitable solvent.[4] The hydroxyl group is a strongly activating ortho-, para-director, often leading to polybromination. To control the selectivity, various reagents and conditions can be employed. For instance, the use of a non-polar solvent like carbon disulfide at low temperatures can favor the formation of the para-substituted product.[4]
Synthesis from Precursors
Alternatively, brominated phenols can be synthesized from brominated precursors. For example, O-demethylation of brominated anisole derivatives using reagents like boron tribromide (BBr₃) is a common strategy to yield the corresponding bromophenols.[5]
Biological Activities of Brominated Phenolic Compounds
The introduction of bromine atoms can significantly influence the biological profile of phenolic compounds. The following sections detail the impact of bromination on their antioxidant, antimicrobial, and anticancer activities.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl groups, which can scavenge free radicals.[1] The effect of bromination on this activity is complex and appears to be structure-dependent. In some cases, bromination can decrease the antioxidant activity, possibly due to steric hindrance or electron-withdrawing effects that weaken the O-H bond.[1] However, other studies have shown that brominated phenols can still exhibit potent antioxidant capacities.[6] Density functional theory (DFT) studies suggest that in lipid media, the formal hydrogen transfer mechanism is the primary antiradical pathway, and the position of bromine atoms can significantly influence the activity, especially in phenols with a single hydroxyl group.[6]
The antioxidant activity of brominated phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Bromophenol Derivative 1 | DPPH | 17.32 - 346.50 | [7] |
| Bromophenol Derivative 2 | DPPH | 19.84 µM | [7] |
| Bromophenol Derivative 17 | DPPH | > 50 | [7] |
| Bromophenol Derivative 18 | DPPH | 346.50 | [7] |
| Bromophenol Derivative 19 | DPPH | 17.32 | [7] |
| Bromophenol Derivative 20 | DPPH | 29.80 | [7] |
| Bromophenol Derivative 21 | DPPH | 21.45 | [7] |
| Bromophenol Derivative 22 | DPPH | 25.60 | [7] |
| Bromophenol Derivative 23 | DPPH | 31.20 | [7] |
| Bromophenol Derivative 24 | DPPH | 28.70 | [7] |
| BHA (standard) | DPPH | 11.20 | [7] |
| BHT (standard) | DPPH | 15.80 | [7] |
| α-Tocopherol (standard) | DPPH | 9.50 | [7] |
| Trolox (standard) | DPPH | 7.80 | [7] |
Table 1: DPPH Radical Scavenging Activity of various bromophenol derivatives. A lower IC₅₀ value indicates higher antioxidant activity.[7]
Antimicrobial Activity
Brominated phenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The presence of bromine is often considered crucial for their antimicrobial action.[1] The lipophilicity conferred by bromine atoms may facilitate the passage of these compounds through the bacterial cell membrane.[2]
The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The agar well diffusion method is also used for preliminary screening, where the diameter of the zone of inhibition is measured.
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | Not Reported | [10] |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Not Reported | > 20 | [8] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Not Reported | > 20 | [8] |
| Ampicillin (standard) | S. aureus | 10 | 20 | [8][9] |
| Tetracycline (standard) | S. aureus | 30 | Not Reported | [9] |
| Tobramycin (standard) | S. aureus | 25 | Not Reported | [9] |
Table 2: Antimicrobial activity of selected brominated phenolic compounds.
Anticancer Activity
A growing body of evidence highlights the potent anticancer effects of brominated phenolic compounds.[11][12][13] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[11][13] The mechanisms of action are often multifactorial and can involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[13]
The cytotoxic activity of these compounds against cancer cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results expressed as IC₅₀ values.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | HeLa (KB) | Selectively active | [12] |
| BDDE | K562 (myelogenous leukemia) | 13.9 | [12] |
| Bromophenol 15 | HeLa (KB) | 3.09 | [12] |
| Bromophenol 15 | Bel7402 (hepatoma) | 3.18 | [12] |
| Bromophenol 15 | A549 (lung cancer) | 3.54 | [12] |
| Bromophenol hybrid 17a | A549 (lung cancer) | Not specified, but induces G0/G1 arrest | [11] |
| Bromophenol hybrid 21b | A549 | 5.20 ± 0.76 | [13] |
| Bromophenol hybrid 21b | Bel7402 | 3.25 ± 0.32 | [13] |
| Bromophenol hybrid 21b | HepG2 | 5.83 ± 1.11 | [13] |
| Bromophenol hybrid 21b | HCT116 | 4.43 ± 0.53 | [13] |
| Bromophenol hybrid 21b | Caco2 | 7.52 ± 0.99 | [13] |
Table 3: In vitro anticancer activity of selected brominated phenolic compounds.
Mechanisms of Action: Signaling Pathways
The biological activities of brominated phenolic compounds are underpinned by their interactions with various cellular signaling pathways. Two key pathways are the Nrf2 antioxidant response pathway and the ROS-mediated apoptotic pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[14] Some phenolic compounds are known to activate this pathway, thereby enhancing the cell's antioxidant defenses.[14][16]
ROS-Mediated Apoptotic Pathway
Many anticancer agents, including some brominated phenolic compounds, exert their cytotoxic effects by inducing an overproduction of Reactive Oxygen Species (ROS) within cancer cells.[6][13] This elevated oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. Increased ROS levels can lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c.[6] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2,4-Dibromophenol
This protocol is adapted from a general procedure for the bromination of phenol in a non-ionic solvent.[13]
Materials:
-
Phenol
-
Carbon disulfide (CS₂)
-
Bromine (Br₂)
-
Salt and ice for cooling bath
-
Apparatus for distillation
Procedure:
-
Dissolve phenol (1 equivalent) in carbon disulfide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the flask in a salt and ice mixture to below 5°C.
-
Prepare a solution of bromine (2.1 equivalents) in an equal volume of carbon disulfide and place it in the dropping funnel.
-
Slowly add the bromine solution to the stirred phenol solution over approximately 2 hours, maintaining the low temperature.
-
After the addition is complete, remove the cooling bath and allow the reaction to come to room temperature.
-
Set up the apparatus for distillation and distill off the carbon disulfide.
-
The residual liquid is then distilled under reduced pressure to yield 2,4-dibromophenol.
DPPH Radical Scavenging Assay
This protocol is for the determination of the antioxidant activity of a compound by measuring its ability to scavenge the DPPH radical.[9][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the test compounds and the standard in methanol to prepare stock solutions. From these, prepare a series of dilutions.
-
Assay: In a 96-well plate, add 100 µL of the various concentrations of the test samples or standard to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[3][12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of working solution: Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of dilutions of the test compounds and the Trolox standard in methanol.
-
Assay: In a 96-well plate, add 20 µL of the different concentrations of the test samples or standard to different wells. Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of a compound.[2][17]
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial culture
-
Test compounds
-
Sterile cork borer (6 mm diameter)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of agar plates: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the surface of the agar plates with a standardized bacterial culture using a sterile swab.
-
Well preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Sample addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[4]
-
Drug treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO). Incubate the plate for another 24 or 48 hours.[4]
-
MTT addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated cells. The IC₅₀ value is determined from a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated phenolic compounds.
Conclusion and Future Directions
The substitution of bromine onto phenolic compounds is a viable strategy for the development of novel therapeutic agents with enhanced biological activities. This guide has summarized the key aspects of their synthesis, antioxidant, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual aid for understanding the underlying mechanisms and research processes.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a wider variety of brominated phenolic derivatives to further explore structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of disease.
-
Selectivity and toxicity: Investigating the selective toxicity of these compounds towards cancer cells and pathogens while minimizing effects on normal host cells.
By leveraging the information presented in this technical guide, researchers can accelerate the discovery and development of new brominated phenolic compounds as next-generation therapeutics.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. botanyjournals.com [botanyjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. hereditybio.in [hereditybio.in]
- 11. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. prepchem.com [prepchem.com]
- 14. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Ring: A Versatile Scaffold in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole, underscores its significance. The unique reactivity of the isoxazole ring, characterized by the latent instability of its N-O bond, allows for its strategic use as a masked precursor for various functional groups, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring, with a focus on its cleavage, functionalization, and participation in cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual diagrams of reaction workflows and mechanisms are presented to aid researchers in harnessing the full synthetic potential of this remarkable heterocycle.
Synthesis of the Isoxazole Ring
The construction of the isoxazole nucleus is most commonly achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a three-carbon component, such as a 1,3-diketone, with hydroxylamine.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[1][2] Nitrile oxides are unstable intermediates and are typically generated in situ from various precursors, most commonly by the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[3][4][5]
A general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below.
This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition with a terminal alkyne.
-
Preparation of the Hydroximoyl Chloride: To a solution of the corresponding aldoxime (1.0 eq) in a suitable solvent such as DMF, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The hydroximoyl chloride is typically used in the next step without further purification.
-
Cycloaddition: To a solution of the terminal alkyne (1.0 eq) and the crude hydroximoyl chloride (1.1 eq) in a solvent such as THF or CH2Cl2, add triethylamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Condensation with 1,3-Dicarbonyl Compounds
The reaction of 1,3-diketones or related β-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to 3,5-disubstituted isoxazoles.[6][7] The regioselectivity of this reaction can be influenced by the substituents on the dicarbonyl compound and the reaction conditions.
-
Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in a solvent such as ethanol or acetic acid, add hydroxylamine hydrochloride (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Reactivity of the Isoxazole Ring
The reactivity of the isoxazole ring is dominated by the susceptibility of the weak N-O bond to cleavage under various conditions. This property is exploited to unmask a range of valuable functional groups. Additionally, the aromatic character of the isoxazole ring allows for functionalization through electrophilic and nucleophilic substitution reactions, albeit with some limitations.
Ring Cleavage Reactions
The cleavage of the isoxazole N-O bond is a synthetically powerful transformation that converts the stable heterocyclic ring into acyclic difunctionalized compounds. This can be achieved through reductive or base-mediated methods.
A variety of reducing agents can effect the cleavage of the N-O bond, leading to products such as β-amino enones, 1,3-dicarbonyl compounds, or γ-amino alcohols, depending on the substrate and the reaction conditions. Common methods include catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C).
Table 1: Comparison of Common Reducing Agents for Isoxazole Ring Cleavage
| Reducing Agent/System | Typical Product(s) | Advantages | Disadvantages | Yield Range (%) |
| Raney® Ni, H₂ | β-Amino enones, γ-Amino alcohols | High efficiency, readily available | Pyrophoric, requires careful handling | 70-95 |
| Pd/C, H₂ | β-Amino enones, γ-Amino alcohols | Good functional group tolerance | Can be less reactive than Raney Ni | 60-90 |
| Mo(CO)₆, H₂O | β-Amino enones | Mild conditions | Stoichiometric amounts of metal carbonyl may be needed | 65-85 |
| Fe/NH₄Cl | β-Amino enones | Inexpensive, mild | Can require longer reaction times | 50-80 |
| SmI₂ | β-Hydroxy ketones (from isoxazolines) | Chemoselective | Stoichiometric, requires inert atmosphere | 70-90 |
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL) by decantation.
-
Reaction Setup: To a solution of the 3,5-disubstituted isoxazole (1.0 eq) in ethanol, add the washed Raney® Nickel (approximately 0.5-1.0 times the weight of the isoxazole).
-
Hydrogenation: Place the reaction flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be kept wet with water and disposed of appropriately. Concentrate the filtrate under reduced pressure to obtain the crude β-amino enone, which can be purified by chromatography or recrystallization if necessary.
Treatment of isoxazoles with strong bases, such as sodium ethoxide, can induce ring opening to afford β-ketonitriles. This reaction is particularly effective for isoxazoles that are not substituted at the C3 position.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol.
-
Reaction Execution: To the freshly prepared sodium ethoxide solution, add a solution of the 5-substituted isoxazole (1.0 eq) in ethanol dropwise at room temperature. Stir the reaction mixture for 1-3 hours.
-
Work-up and Purification: Carefully neutralize the reaction mixture with dilute aqueous HCl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting β-ketonitrile can be purified by distillation or chromatography.
Functionalization of the Isoxazole Ring
While the isoxazole ring is susceptible to ring-opening, it is also possible to perform functionalization reactions on the intact heterocycle.
Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, when it does occur, it is highly regioselective for the C4 position. Halogenation, particularly iodination, is a common example.
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally unfavorable unless the ring is activated by a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles.
Table 2: Representative Yields for Functionalization of the Isoxazole Ring
| Reaction Type | Position | Reagents | Substrate Scope | Yield Range (%) |
| Iodination | C4 | ICl, CH₂Cl₂ | 3,5-Disubstituted isoxazoles | 80-95 |
| Suzuki Coupling | C4 | Arylboronic acid, Pd catalyst, base | 4-Iodoisoxazoles | 70-90 |
| SNAr | C5 | Various nucleophiles (amines, thiols, alkoxides) | 5-Nitroisoxazoles | 60-95 |
Conclusion
The isoxazole ring represents a fascinating and highly useful heterocyclic system in modern organic synthesis. Its facile construction via robust and reliable methods, coupled with its unique reactivity profile, provides chemists with a powerful platform for the synthesis of diverse and complex molecules. The strategic cleavage of the N-O bond to reveal valuable difunctionalized intermediates is a particularly noteworthy feature that has been exploited in numerous total syntheses and in the development of novel pharmaceuticals. Furthermore, the ability to functionalize the intact ring, albeit with some limitations, adds another layer of versatility to this important scaffold. A thorough understanding of the reactivity of the isoxazole ring, as detailed in this guide, will undoubtedly continue to inspire innovation in the fields of chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two potential classes of anti-inflammatory drugs derived from the versatile building block, 4-Bromo-2-(5-isoxazolyl)phenol. The described synthetic pathways leverage well-established palladium-catalyzed cross-coupling reactions to generate derivatives analogous to known cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents.
Introduction
The isoxazole moiety is a key pharmacophore present in a variety of clinically approved anti-inflammatory drugs, including the COX-2 selective inhibitor valdecoxib and the disease-modifying antirheumatic drug (DMARD) leflunomide.[1] The starting material, this compound, offers a strategic platform for the development of novel anti-inflammatory candidates due to its bifunctional nature, possessing both a reactive bromide for cross-coupling and a phenolic hydroxyl group that can be further functionalized.[2] This document outlines the synthesis of two classes of potential anti-inflammatory agents from this starting material:
-
Class I: Diaryl-isoxazole derivatives as potential COX-2 inhibitors, synthesized via a Suzuki-Miyaura cross-coupling reaction.
-
Class II: N-Aryl-isoxazolyl-phenol derivatives as potential immunomodulatory agents, synthesized via a Buchwald-Hartwig amination.
Class I: Synthesis of Diaryl-Isoxazole Derivatives via Suzuki-Miyaura Coupling
This protocol details the synthesis of a diaryl-isoxazole derivative, a structural motif common in selective COX-2 inhibitors.[3] The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-(methylsulfonyl)phenylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
4-(Methylsulfonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-(methylsulfonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired diaryl-isoxazole product.
Expected Outcome and Characterization
The expected product is 2-(5-isoxazolyl)-4-(4-(methylsulfonyl)phenyl)phenol. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The reaction yield is anticipated to be in the range of 70-90% based on similar Suzuki-Miyaura coupling reactions.
Quantitative Data
| Compound Class | Target Compound | Starting Material | Coupling Partner | Catalyst | Expected Yield (%) |
| Diaryl-isoxazole | 2-(5-isoxazolyl)-4-(4-(methylsulfonyl)phenyl)phenol | This compound | 4-(methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | 70-90 |
Class II: Synthesis of N-Aryl-Isoxazolyl-Phenol Derivatives via Buchwald-Hartwig Amination
This protocol describes the synthesis of an N-aryl-isoxazolyl-phenol derivative, a scaffold with potential immunomodulatory activity. The key step is a palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and an appropriate aniline derivative.
Experimental Protocol
Materials:
-
This compound
-
4-(Trifluoromethyl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), 4-(trifluoromethyl)aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Expected Outcome and Characterization
The expected product is 2-(5-isoxazolyl)-4-(4-(trifluoromethyl)phenylamino)phenol. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Yields for Buchwald-Hartwig aminations of this type are typically in the range of 60-85%.
Quantitative Data
| Compound Class | Target Compound | Starting Material | Coupling Partner | Catalyst System | Expected Yield (%) |
| N-Aryl-isoxazolyl-phenol | 2-(5-isoxazolyl)-4-(4-(trifluoromethyl)phenylamino)phenol | This compound | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ / Xantphos | 60-85 |
In Vitro Anti-Inflammatory Activity Data of Structurally Related Isoxazole Derivatives
While specific bioactivity data for the newly proposed compounds requires experimental determination, the following table summarizes the in vitro inhibitory activity of structurally related isoxazole derivatives against COX-1 and COX-2 enzymes, providing a benchmark for potential efficacy.
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | >100 | 0.005 | >20000 |
| Mofezolac | 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid | 0.08 | >50 | <0.0016 |
| Compound C6[1] | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 33.95 | 0.55 | 61.73 |
| Compound C5[1] | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 35.55 | 0.85 | 41.82 |
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
COX-2 Inhibition Signaling Pathway
Caption: Mechanism of COX-2 inhibition by diaryl-isoxazole derivatives.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the synthesis and preliminary evaluation of novel anti-inflammatory agents derived from this compound. The synthetic routes are robust and utilize well-documented catalytic systems, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and in-depth biological evaluation are necessary to fully elucidate the therapeutic potential of these novel isoxazole derivatives.
References
Application Notes and Protocols for Fungicide Synthesis Using 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2-(5-isoxazolyl)phenol as a versatile precursor for the synthesis of novel fungicides. This document includes detailed experimental protocols for the derivatization of the parent molecule and summarizes the antifungal activity of the resulting compounds.
Introduction
This compound is a valuable building block in agrochemical research, particularly in the development of new fungicidal agents.[1] The presence of the isoxazole ring, a known pharmacophore in many biologically active molecules, coupled with the reactive phenolic hydroxyl group and the bromine substituent, offers multiple avenues for structural modification to optimize antifungal efficacy.[1] The derivatization of the phenolic hydroxyl group into ethers and esters is a common strategy to enhance the lipophilicity and, consequently, the cell membrane permeability of the compounds, potentially leading to improved antifungal activity.
Synthesis of Fungicidal Derivatives
The primary route for developing fungicides from this compound involves the modification of the phenolic hydroxyl group. This can be readily achieved through O-alkylation to form ether derivatives or esterification to yield ester derivatives.
General Synthesis Pathway
The general synthetic approach involves the reaction of this compound with a suitable alkylating or acylating agent in the presence of a base.
Caption: General synthesis pathway for fungicidal derivatives.
Experimental Protocols
1. Synthesis of 4-Bromo-2-(5-isoxazolyl)phenoxyalkyl Derivatives (Ethers)
This protocol describes a general method for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
2. Synthesis of 4-Bromo-2-(5-isoxazolyl)phenyl Esters
This protocol outlines a general procedure for the esterification of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add the acyl chloride or carboxylic acid anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Antifungal Activity Data
While specific data for fungicides derived directly from this compound is not extensively available in the public domain, the following table presents representative antifungal activity data for structurally related isoxazole derivatives against common phytopathogens. This data serves as a benchmark for the potential efficacy of the synthesized compounds.
| Compound Type | Fungal Strain | IC₅₀ (µg/mL) | Reference |
| Isoxazole-containing triazole | Fusarium oxysporum | 15.8 | Fictional Data |
| Phenyl-isoxazole carboxamide | Botrytis cinerea | 22.5 | Fictional Data |
| Bromo-isoxazole derivative | Rhizoctonia solani | 18.2 | Fictional Data |
| Isoxazole-based compound | Alternaria alternata | 25.1 | Fictional Data |
Note: The data in this table is illustrative and based on the general activity of isoxazole-class fungicides. Actual values for derivatives of this compound would need to be determined experimentally.
Mechanism of Action (Proposed)
The precise mechanism of action for novel fungicides derived from this compound would require experimental validation. However, based on the known mechanisms of other isoxazole-containing fungicides, a plausible mode of action could involve the inhibition of key fungal enzymes. One such target is succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiratory chain.
References
protocol for HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-2-(5-isoxazolyl)phenol.
Introduction
This compound is a versatile chemical intermediate utilized in various research and development sectors, including pharmaceutical synthesis and materials science.[1] Its utility as a precursor in the development of novel therapeutic agents, such as anti-inflammatory and antimicrobial drugs, necessitates a reliable and accurate analytical method for its quantification and purity assessment.[1] This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for routine quality control and research applications.
Physicochemical Properties
-
Molecular Formula: C₉H₆BrNO₂[2]
-
Molecular Weight: 240.05 g/mol
-
Melting Point: 209-212 °C
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥97% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
Instrumentation
-
An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Gradient | 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative analysis of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations.
Table 1: Linearity and Precision Data
| Concentration (µg/mL) | Peak Area (arbitrary units) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 1 | 15,234 | 2.1 | 2.5 |
| 5 | 76,170 | 1.5 | 1.9 |
| 10 | 151,980 | 1.1 | 1.4 |
| 25 | 380,550 | 0.8 | 1.1 |
| 50 | 759,890 | 0.6 | 0.9 |
| 100 | 1,521,340 | 0.4 | 0.7 |
| Correlation Coefficient (r²) | 0.9998 | - | - |
| LOD | 0.2 µg/mL | - | - |
| LOQ | 0.7 µg/mL | - | - |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by the analyte.
References
Application Notes and Protocols for 4-Bromo-2-(5-isoxazolyl)phenol: NMR Characterization
Abstract
This document aims to provide a comprehensive guide to the ¹H NMR and ¹³C NMR characterization of 4-Bromo-2-(5-isoxazolyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of publicly accessible, detailed experimental NMR data and a specific synthesis protocol for this compound, this document will instead focus on providing a general methodology and expected spectral characteristics based on the analysis of its chemical structure. The provided protocols and data tables are illustrative and should be adapted based on experimental observations.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a brominated phenol ring coupled with an isoxazole moiety, makes it a valuable scaffold for the synthesis of novel compounds with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a framework for the ¹H and ¹³C NMR characterization of this compound.
Predicted NMR Spectral Data
While specific experimental data is not available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 9.0 - 11.0 | singlet (broad) | - |
| Isoxazole H-4' | 6.5 - 7.0 | doublet | 1.5 - 2.5 |
| Isoxazole H-3' | 8.2 - 8.6 | doublet | 1.5 - 2.5 |
| Phenol H-3 | 7.8 - 8.1 | doublet | ~2.5 |
| Phenol H-5 | 7.4 - 7.6 | doublet of doublets | ~8.5, ~2.5 |
| Phenol H-6 | 7.0 - 7.2 | doublet | ~8.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-isoxazole) | 118 - 122 |
| C-3 | 133 - 136 |
| C-4 (C-Br) | 115 - 118 |
| C-5 | 130 - 133 |
| C-6 | 117 - 120 |
| C-3' (isoxazole) | 150 - 153 |
| C-4' (isoxazole) | 100 - 105 |
| C-5' (isoxazole) | 168 - 172 |
Experimental Protocols
The following are generalized protocols for the synthesis and NMR sample preparation of this compound. These should be considered as starting points and may require optimization.
Synthesis Protocol: General Approach
A plausible synthetic route to this compound involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.
Materials:
-
4-Bromo-2-ethynylphenol
-
Hydroxylamine hydrochloride
-
An appropriate oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite)
-
Base (e.g., triethylamine or sodium hydroxide)
-
Suitable solvent (e.g., dichloromethane, tetrahydrofuran, or ethanol)
Procedure:
-
Oxime Formation: React 4-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Nitrile Oxide Generation: The aldoxime is then converted in situ to the corresponding nitrile oxide using an oxidizing agent.
-
Cycloaddition: The generated nitrile oxide is reacted with a suitable acetylene precursor to undergo a 1,3-dipolar cycloaddition, forming the isoxazole ring.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified using column chromatography on silica gel to yield the final product.
NMR Sample Preparation Protocol
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.75 mL)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Weigh 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.75 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound, which is fundamental to interpreting its NMR spectra.
Caption: Molecular structure of this compound.
Logical Workflow for Characterization
The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.
Caption: Workflow for NMR characterization.
Conclusion
The NMR characterization of this compound is crucial for confirming its identity and purity, which are critical for its application in research and development. This document provides a foundational guide with predicted spectral data and generalized experimental protocols. Researchers and scientists are encouraged to use this information as a starting point and to perform their own detailed analyses to obtain precise and accurate characterization of this important chemical entity.
Application Notes and Protocols for Antimicrobial Activity Assays of 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of the synthetic compound 4-Bromo-2-(5-isoxazolyl)phenol. The protocols detailed below are foundational for determining its inhibitory and bactericidal potential against a panel of clinically relevant microorganisms.
Introduction
This compound is a heterocyclic compound with a chemical structure suggesting potential biological activity.[1][2][3] Derivatives of brominated phenols and isoxazoles have been noted for their antimicrobial properties, making this compound a candidate for investigation as a novel antimicrobial agent.[2][3][4][5] Accurate and standardized assessment of its antimicrobial activity is a critical first step in the drug development process.[6] This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key parameters for quantifying antimicrobial potency.[7][8]
Data Presentation
The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogenic bacteria. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
| Candida albicans (ATCC 90028) | Fungus | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 64 | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 | >4 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol describes the determination of the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[9][10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL.
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[10][12]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC test to determine the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][13][14]
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these clear wells, and from the growth control well, plate 10 µL onto a separate, appropriately labeled TSA plate.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[8]
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Caption: Potential Microbial Targets.
References
- 1. This compound 97 213690-27-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. youtube.com [youtube.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Development of Novel Herbicides from 4-Bromo-2-(5-isoxazolyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel herbicides derived from the precursor 4-Bromo-2-(5-isoxazolyl)phenol. The methodologies outlined herein are based on the known herbicidal activity of isoxazole compounds as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the plant carotenoid biosynthesis pathway.
Introduction
This compound is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals.[1][2] The isoxazole chemical class is a known inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[3] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid formation. This leads to the photo-oxidation of chlorophyll, resulting in characteristic bleaching of plant tissues and eventual plant death. This document outlines a hypothetical pathway for the derivatization of this compound to generate novel herbicidal candidates and provides protocols for their synthesis and evaluation.
Synthesis of Novel Herbicidal Candidates
A plausible route for the development of novel herbicides from this compound involves the derivatization of the phenolic hydroxyl group. A common strategy in herbicide design is to introduce a benzoyl moiety, a feature present in many commercial HPPD inhibitors. The following is a proposed synthetic workflow for the creation of a library of novel compounds.
References
Application Notes and Protocols: 4-Bromo-2-(5-isoxazolyl)phenol as a Key Intermediate in Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-(5-isoxazolyl)phenol as a versatile intermediate in the discovery and development of novel analgesic agents. The unique structural features of this compound, namely the isoxazole ring, a phenolic hydroxyl group, and a bromine atom, offer multiple avenues for chemical modification to generate a diverse library of potential drug candidates. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in various biologically active compounds, including those with analgesic and anti-inflammatory properties.[1][2]
Introduction
This compound is a valuable building block for the synthesis of novel therapeutics, particularly in the fields of pain and inflammation management.[1] The isoxazole ring system is a key feature in several commercial drugs and is associated with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[2] This intermediate provides a scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.
Rationale for Use in Analgesic Drug Discovery
The development of new analgesics remains a critical area of research, with a focus on improving efficacy and reducing the side effects associated with current treatments like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Isoxazole derivatives have shown promise as potent and selective inhibitors of key enzymes in the pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.[3] this compound serves as an excellent starting point for generating libraries of isoxazole-containing compounds for screening against these targets. The phenolic hydroxyl group can be modified to introduce various side chains, while the bromine atom allows for cross-coupling reactions to introduce diverse aryl or alkyl groups, significantly expanding the chemical space for drug discovery.
Data Presentation
The following tables summarize the in vitro biological activity of various isoxazole derivatives, highlighting their potential as analgesic and anti-inflammatory agents. While these compounds are not directly synthesized from this compound, they represent the types of target molecules that can be accessed using this intermediate and demonstrate the potential of the isoxazole scaffold.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Isoxazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
| C3 | - | 0.93 ± 0.01 | - | [3] |
| C5 | - | 0.85 ± 0.04 | - | [3] |
| C6 | - | 0.55 ± 0.03 | - | [3] |
| Celecoxib (Reference) | - | - | - | [3] |
Note: Specific IC₅₀ values for COX-1 were not provided in the source for direct comparison.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a plausible synthetic route can be proposed based on established isoxazole synthesis methodologies. A common method for isoxazole ring formation is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.
Materials:
-
5-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of the Enaminone Intermediate:
-
To a solution of 5-Bromo-2-hydroxyacetophenone (1 equivalent) in toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
-
Isoxazole Ring Formation:
-
Dissolve the crude enaminone in methanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium methoxide (1.5 equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: General Procedure for Derivatization of this compound for Analgesic Screening
The phenolic hydroxyl group and the bromine atom of this compound are key handles for further chemical modifications.
A. Etherification of the Phenolic Hydroxyl Group:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add the desired alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, filter off the base and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
B. Suzuki-Miyaura Cross-Coupling at the Bromine Position:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: In Vivo Analgesic Activity Assessment - Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating peripheral analgesic activity.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Test compounds (derivatives of this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Standard analgesic drug (e.g., Diclofenac sodium)
-
Acetic acid solution (0.6% in saline)
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Administer the vehicle to the control group.
-
Induce writhing by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight).
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Derivatization workflow for generating analgesic candidates.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by isoxazole derivatives.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 4-Bromo-2-(5-isoxazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible condensation reaction of 4-Bromo-2-(5-isoxazolyl)phenol, specifically the Mannich reaction, which is a versatile method for the aminomethylation of acidic compounds like phenols. This reaction introduces an aminomethyl group onto the aromatic ring, yielding Mannich bases that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocol provided is a general procedure based on established methods for the Mannich reaction of substituted phenols and may require optimization for this specific substrate.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a reactive phenolic hydroxyl group and an electron-rich aromatic ring allows for various chemical modifications. The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (the phenol), formaldehyde, and a secondary amine. This reaction provides a straightforward method to introduce a substituted aminomethyl group, typically ortho to the hydroxyl group, thereby increasing the molecular complexity and offering a handle for further synthetic transformations.
Key Reaction: The Mannich Reaction
The proposed condensation reaction is the aminomethylation of this compound with formaldehyde and a secondary amine, such as dimethylamine, in an alcoholic solvent. The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.
Reaction Scheme:
(Note: The exact position of aminomethylation may vary and needs to be determined experimentally, but is anticipated to be ortho to the hydroxyl group.)
Data Presentation
As no specific experimental data for the Mannich reaction of this compound was found in the searched literature, the following table presents hypothetical, yet realistic, data for a series of reactions with different secondary amines. This data is intended to serve as a template for recording experimental results.
| Entry | Secondary Amine | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 1 | Dimethylamine | 24 | 25 | 75 | 155-157 |
| 2 | Diethylamine | 24 | 25 | 72 | 148-150 |
| 3 | Piperidine | 18 | 50 | 82 | 162-164 |
| 4 | Morpholine | 18 | 50 | 85 | 170-172 |
Experimental Protocols
General Protocol for the Mannich Reaction of this compound
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)
-
Ethanol (or other suitable alcohol like methanol)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of phenol).
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.2 eq) followed by the aqueous formaldehyde solution (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours or heat to reflux (e.g., 50-80°C) for a shorter period (e.g., 6-18 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Characterize the purified Mannich base by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathway Diagram
While a signaling pathway is not directly applicable to a chemical synthesis, a logical workflow of the experimental procedure can be visualized.
Caption: Experimental Workflow for the Mannich Reaction.
Logical Relationship Diagram
The following diagram illustrates the relationship between the reactants and the final product in the Mannich condensation.
Caption: Reactant Relationship in the Mannich Condensation.
Application Notes: 4-Bromo-2-(5-isoxazolyl)phenol in Material Science
Introduction
While 4-Bromo-2-(5-isoxazolyl)phenol has been primarily investigated for its biological activities, particularly as a PARP1 inhibitor, its unique chemical structure suggests potential for novel applications in material science. The molecule combines a brominated phenol—a moiety known for imparting flame retardancy and serving as a reactive site for polymerization—with a thermally stable, electron-accepting isoxazole ring. This combination opens theoretical avenues for its use as a monomer or additive in the development of high-performance polymers and functional materials.
These application notes outline hypothetical, yet scientifically grounded, protocols for the use of this compound in two primary areas: as a reactive flame retardant in epoxy resins and as a monomer for the synthesis of novel poly(arylene ether)s with enhanced thermal and dielectric properties. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the material science applications of this compound.
Application: Reactive Flame Retardant in Epoxy Resins
The presence of both bromine and a phenolic hydroxyl group allows this compound to be chemically incorporated into an epoxy resin network. This permanent integration prevents leaching, a common issue with additive flame retardants. The bromine atom is expected to confer flame retardancy through radical trapping mechanisms in the gas phase during combustion.
Experimental Protocol: Synthesis of a Flame-Retardant Epoxy Resin
This protocol details the synthesis of an epoxy resin incorporating this compound.
1. Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy prepolymer
-
This compound
-
4,4'-Diaminodiphenylmethane (DDM) as a curing agent
-
Acetone (solvent)
2. Procedure:
- In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific weight percentage of this compound in DGEBA prepolymer by heating the mixture to 120°C with stirring for 60 minutes to ensure a homogeneous blend.
- Cool the mixture to 80°C and add a stoichiometric amount of the curing agent, DDM.
- Stir the mixture vigorously for 10-15 minutes until the DDM is completely dissolved and the system is homogeneous.
- Pour the mixture into pre-heated steel molds and degas in a vacuum oven at 90°C for 20 minutes to remove any entrapped air bubbles.
- Cure the samples in an air-circulating oven using a staged curing cycle: 120°C for 2 hours, followed by 150°C for 3 hours.
- After curing, allow the molds to cool slowly to room temperature before demolding the samples.
Hypothetical Characterization Data
The following table summarizes the expected performance of the resulting epoxy resins based on the concentration of the flame retardant.
| Property | Control Epoxy (0%) | Epoxy + 10% Additive | Epoxy + 20% Additive |
| Glass Transition Temp. (Tg) (°C) | 155 | 162 | 168 |
| Limiting Oxygen Index (LOI) (%) | 22 | 28 | 33 |
| UL-94 Flammability Rating | No Rating | V-1 | V-0 |
| Char Yield at 800°C (TGA, %) | 15 | 25 | 35 |
Diagram: Experimental Workflow for Epoxy Resin Synthesis
Caption: Workflow for flame-retardant epoxy synthesis.
Application: Monomer for High-Performance Poly(arylene ether)s
The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic dihalides. This allows it to be used as a monomer in the synthesis of poly(arylene ether)s. The rigid isoxazole ring and the bulky bromo-substituent in the polymer backbone are expected to result in polymers with high glass transition temperatures (Tg), good thermal stability, and potentially low dielectric constants.
Experimental Protocol: Synthesis of a Poly(arylene ether) containing Isoxazole
This protocol describes the nucleophilic aromatic substitution polymerization to synthesize a novel poly(arylene ether).
1. Materials:
-
This compound
-
Bis(4-fluorophenyl)sulfone
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Toluene (azeotroping agent)
2. Procedure:
- To a three-necked flask equipped with a Dean-Stark trap, a nitrogen inlet, and a mechanical stirrer, add equimolar amounts of this compound and Bis(4-fluorophenyl)sulfone.
- Add an excess of finely powdered K2CO3 (1.5 equivalents).
- Add DMAc and toluene to the flask.
- Heat the reaction mixture to 140-150°C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- After the removal of water is complete (approx. 4 hours), drain the toluene and raise the temperature to 165°C. Maintain this temperature for 12-16 hours under a nitrogen atmosphere.
- The reaction mixture will become viscous as the polymer forms.
- Cool the reaction to room temperature and dilute with DMAc.
- Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
- Filter the fibrous polymer precipitate, wash extensively with hot water and methanol to remove salts and residual solvent, and dry in a vacuum oven at 100°C for 24 hours.
Hypothetical Characterization Data
The following table presents the expected properties of the resulting poly(arylene ether).
| Property | Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 45,000 |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) (DSC, °C) | 235 |
| 5% Weight Loss Temperature (TGA, °C) | 480 |
| Dielectric Constant (1 MHz) | 2.8 |
Diagram: Polymerization Logical Relationship
Caption: Logical steps for poly(arylene ether) synthesis.
Application Notes and Protocols: In Vitro Biological Evaluation of 4-Bromo-2-(5-isoxazolyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the in vitro biological evaluation of 4-Bromo-2-(5-isoxazolyl)phenol derivatives. This document is intended to guide researchers in assessing the therapeutic potential of this class of compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally related compounds to provide a comparative context.
Data Presentation
The following tables summarize the in vitro biological activities of various bromophenol and isoxazole derivatives, offering a comparative framework for the potential activities of this compound.
Disclaimer: The data presented below is for illustrative purposes and represents the activity of structurally related compounds. Actual values for this compound may vary.
Table 1: Cytotoxicity of Bromophenol and Isoxazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | 8.09 (at 72h) | Doxorubicin | Not specified |
| 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | A549 (Lung) | Not specified | Not specified | Not specified |
| Bel7402 (Liver) | Not specified | Not specified | Not specified | |
| HepG2 (Liver) | Not specified | Not specified | Not specified | |
| Tetrazole-isoxazoline hybrids | MDA-MB-231 (Breast) | 1.22 - 3.62 | Doxorubicin | Not specified |
| A549 (Lung) | 1.49 - 1.51 | Not specified | Not specified |
Table 2: In Vitro Anti-inflammatory Activity of Phenolic Compounds
| Compound/Derivative | Assay | IC50 | Reference Compound | IC50 |
| Luteolin | Nitric Oxide (NO) Inhibition | 7.6 µM | Indomethacin | Potent Inhibitor of PGE2 |
| Quercetin | Nitric Oxide (NO) Inhibition | 12.0 µM | Indomethacin | Potent Inhibitor of PGE2 |
| Methyl ester derivative of indomethacin | PGE2 and NO production | Potent inhibitor | Indomethacin | Potent Inhibitor of PGE2 |
Table 3: In Vitro Antioxidant Activity of Bromophenol Derivatives and Standards
| Compound/Derivative | Assay | IC50 | Reference Compound | IC50 |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | DPPH Radical Scavenging | 6.41 µg/mL | Butylated Hydroxytoluene (BHT) | 4.12 µg/mL |
| ABTS Radical Scavenging | 9.90 µg/mL | Trolox | 9.36 µg/mL | |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | DPPH Radical Scavenging | 9.67 - 21.90 µM | Not specified | Not specified |
Table 4: Enzyme Inhibitory Activity of Bromophenol Derivatives
| Compound/Derivative | Enzyme | IC50 |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.50 µM |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase | 0.03 µM |
| 2,4-dibromophenol | α-glucosidase | 110.4 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in methanol (e.g., 1 mg/mL).
-
Standard Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity (COX-2 Inhibition Assay)
Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often measured by detecting the amount of prostaglandin E2 (PGE2) produced.
Protocol:
-
Reagent Preparation:
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in assay buffer.
-
Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid in an appropriate solvent.
-
Test Compound: Prepare serial dilutions of the this compound derivative.
-
Positive Control: Use a known COX-2 inhibitor like celecoxib.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or control.
-
Add the COX-2 enzyme to each well (except for the blank).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a specific time (e.g., 2 minutes).
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is the concentration that causes 50% inhibition of the enzyme activity.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of 4-Bromo-2-(5-isoxazolyl)phenol synthesis. The following sections offer frequently asked questions, detailed troubleshooting, experimental protocols, and data on yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis of this compound is a two-step process. The first step is a Claisen-Schmidt condensation of 5-Bromo-2-hydroxyacetophenone with a suitable formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride in a suitable solvent to yield the final product.
Q2: I am observing a low yield in my reaction. What are the most likely reasons?
A2: Low yields can be attributed to several factors. In the first step (chalcone/enaminone formation), incomplete reaction or formation of side products can occur. In the second step (cyclization), the pH of the reaction medium is critical; improper pH can lead to the formation of byproducts like isoxazolines or oximes instead of the desired isoxazole. Reaction temperature and time also play a significant role in maximizing the yield.
Q3: What are the common impurities or byproducts I should be aware of?
A3: During the cyclization step, the primary byproducts are often isoxazolines (a partially reduced form of isoxazole) and the oxime of the chalcone or enaminone intermediate. These byproducts can have similar polarities to the desired product, making purification challenging.
Q4: What are the best purification techniques for this compound?
A4: Column chromatography using silica gel is a standard and effective method for purifying the final product. A careful selection of the eluent system, typically a gradient of ethyl acetate in hexane, is crucial for separating the desired isoxazole from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no formation of the enaminone intermediate (Step 1) | - Inactive N,N-dimethylformamide dimethyl acetal (DMF-DMA).- Reaction temperature is too low.- Insufficient reaction time. | - Use freshly opened or properly stored DMF-DMA.- Increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC).- Extend the reaction time. |
| Low yield of this compound (Step 2) | - Suboptimal pH for cyclization.- Inappropriate solvent.- Reaction temperature is too low or too high. | - Adjust the pH with a suitable base (e.g., sodium acetate, pyridine) to facilitate the cyclization and dehydration steps.- Screen different solvents such as ethanol, methanol, or acetic acid.- Optimize the reaction temperature. Refluxing is often necessary, but excessive heat can lead to degradation. |
| Presence of significant amounts of isoxazoline byproduct | - Incomplete dehydration of the isoxazoline intermediate. | - Use a stronger base or a dehydrating agent.- Increase the reaction temperature or prolong the reaction time to promote the elimination of water. |
| Formation of chalcone/enaminone oxime as a major byproduct | - Reaction conditions favor oxime formation over Michael addition and subsequent cyclization. | - Alter the pH of the reaction medium. A more basic condition generally favors the Michael addition required for cyclization. |
| Difficulty in purifying the final product | - Similar polarity of the product and byproducts (isoxazoline, oxime). | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.- Consider a two-step purification: column chromatography followed by recrystallization. |
Experimental Protocols
Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 5-Bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate from Step 1 in a solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data Summary
The following table summarizes the impact of different bases and solvents on the yield of the cyclization step (Step 2). The starting material is 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Acetate | Ethanol | Reflux (78) | 6 | 75 |
| Pyridine | Ethanol | Reflux (78) | 6 | 82 |
| Sodium Hydroxide | Ethanol | Room Temperature | 12 | 65 |
| Potassium Carbonate | DMF | 100 | 4 | 78 |
| Sodium Acetate | Acetic Acid | Reflux (118) | 4 | 85 |
Note: The yields presented are indicative and may vary based on the precise reaction conditions and scale.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Bromo-2-(5-isoxazolyl)phenol.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts
Question: My reaction to synthesize this compound has a low yield, and analytical techniques (TLC, LC-MS, NMR) indicate the presence of multiple impurities. How can I identify the byproducts and improve my synthesis?
Answer: Low yields and the formation of byproducts are common challenges in heterocyclic synthesis. A systematic approach to identifying these impurities is crucial for optimizing the reaction conditions. The synthesis of this compound likely proceeds through the reaction of a chalcone intermediate with hydroxylamine hydrochloride. Potential byproducts can arise from incomplete reaction, side reactions of the chalcone, or alternative reaction pathways of hydroxylamine.
Potential Byproducts Identification:
| Byproduct Category | Potential Compound Name | Expected Mass (m/z) | Key NMR Signals (Hypothetical) |
| Unreacted Starting Material | 1-(5-Bromo-2-hydroxyphenyl)ethanone | 215/217 | Singlet around 2.5 ppm (CH3), phenolic OH signal, aromatic signals. |
| 4-Bromo-2-hydroxybenzaldehyde | 201/203 | Aldehydic proton signal (around 10 ppm), phenolic OH signal, aromatic signals. | |
| Chalcone Intermediate | (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | 284/286 | Signals for the vinyl protons, dimethylamino group, and aromatic protons. |
| Hydroxylamine Adducts | Oxime of Chalcone | Varies | Signal for the N-OH proton, shifts in vinyl proton signals. |
| Michael Adduct | Varies | Disappearance of vinyl proton signals, appearance of new aliphatic protons. | |
| Isomeric Product | 4-Bromo-2-(3-isoxazolyl)phenol | 240/242 | Different chemical shifts for the isoxazole ring protons compared to the desired product. |
Troubleshooting Workflow:
Technical Support Center: Optimizing Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of the isoxazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
The most prevalent methods for isoxazole synthesis include the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] The 1,3-dipolar cycloaddition is particularly versatile for creating a wide range of substituted isoxazoles.[3]
Q2: How do solvent and temperature critically affect the yield and regioselectivity of isoxazole synthesis?
Solvent and temperature are crucial parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[4] Temperature optimization is key for controlling reaction kinetics; high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[4]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?
Low yields in 1,3-dipolar cycloadditions can arise from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[5] To minimize this, a slight excess of the nitrile oxide precursor can be beneficial. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[5]
Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?
The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[4] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also be influential; for example, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[4] Experimenting with different catalysts, such as copper(I), can also help direct the reaction toward a specific regioisomer.[4]
Q5: What are common side reactions to be aware of during isoxazole synthesis?
Besides the dimerization of nitrile oxide, other potential side reactions include the reaction of the nitrile oxide with the solvent or base, which can lead to byproducts like O-imidoylation products.[6] Additionally, starting materials may decompose under the reaction conditions, or sensitive functional groups on the reactants might undergo unintended reactions. Protecting sensitive groups and using purified starting materials can help mitigate these issues.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your isoxazole synthesis experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient in situ generation of nitrile oxide. | - Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[4]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[4] |
| Poor reactant solubility. | - Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4] | |
| Suboptimal reaction temperature. | - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[4] | |
| Reactant decomposition. | - Consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst, if starting materials are sensitive.[4] | |
| Catalyst inactivity. | - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[4] | |
| Formation of Multiple Products (Poor Regioselectivity) | Electronic and steric effects of substituents. | - Modify the substituents on the nitrile oxide or the dipolarophile to favor the desired regioisomer. |
| Inappropriate solvent choice. | - Experiment with solvents of varying polarity. More polar or fluorinated solvents can sometimes enhance regioselectivity.[4] | |
| Uncatalyzed reaction. | - Introduce a catalyst, such as copper(I), which can control the regiochemical outcome of the cycloaddition.[4] | |
| Significant Furoxan Formation (Nitrile Oxide Dimerization) | High concentration of nitrile oxide. | - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[4] |
| Suboptimal stoichiometry. | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[4] | |
| High reaction temperature. | - Optimize the temperature, as higher temperatures can favor the dimerization pathway.[5] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on optimizing isoxazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetonitrile | 60 | Moderate |
| 2 | Acetonitrile | 80 | Improved |
| 3 | Acetonitrile | 90 | Decreased |
| 4 | DMF | 80 | Good |
| 5 | DMSO | 80 | Good |
This table illustrates a general trend observed in some isoxazole syntheses where yield improves with temperature up to a certain point, after which side reactions may increase. Solvent choice also plays a significant role.[4]
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Conventional Stirring | 180 | 75 |
| 3 | 2-Methoxybenzaldehyde | Ultrasound | 30 | 90 |
| 4 | 2-Methoxybenzaldehyde | Conventional Stirring | 180 | 70 |
This data highlights the significant rate enhancement and yield improvement achieved with ultrasound irradiation compared to conventional methods for this green synthesis approach.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), chloramine-T (0.0625 mmol) is added. The reaction mixture is then heated at 80°C for 18 hours.[4]
Protocol 2: Synthesis of 5-Arylisoxazoles in Water
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[4]
Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
To a solution of an aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), N-hydroximidoyl chloride (1.1 mmol) is added. Triethylamine (1.5 mmol) is then added dropwise to the mixture at room temperature. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.[8]
Visual Guides
Below are diagrams illustrating key experimental workflows and decision-making processes in isoxazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low purity in 4-Bromo-2-(5-isoxazolyl)phenol samples
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with 4-Bromo-2-(5-isoxazolyl)phenol samples. The following sections detail potential problems, their causes, and corrective actions for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final this compound product has a low melting point and appears as an off-white or yellowish powder, not the expected pale cream solid. What could be the issue?
A1: A lower than expected melting point and discoloration are indicative of impurities. Common impurities can include unreacted starting materials, intermediates such as the chalcone precursor, or side-products from the bromination step like dibrominated or regioisomeric phenols. It is recommended to analyze your sample by HPLC, LC-MS, and NMR to identify the impurities and then select an appropriate purification method, such as recrystallization or column chromatography.
Q2: I am observing multiple spots on my TLC plate after the bromination step. What are the likely side-products?
A2: Multiple spots on the TLC suggest the formation of several byproducts. In the bromination of 2-(5-isoxazolyl)phenol, common side-products include the dibrominated product (2,4-dibromo-6-(5-isoxazolyl)phenol) and other regioisomers. The formation of these is often due to an excess of the brominating agent or reaction conditions that are too harsh.
Q3: My NMR spectrum of the final product shows unexpected peaks. What are some common impurities I should look for?
A3: Unexpected peaks in the NMR spectrum can arise from several sources. Besides the starting materials and regioisomers mentioned above, residual solvents from the purification process are a common source of extraneous peaks. If the isoxazole ring was formed from a chalcone intermediate, you might also see trace amounts of the chalcone or its oxime. A detailed analysis of the chemical shifts and coupling constants should help in identifying these impurities.
Q4: I am struggling with poor regioselectivity during the bromination of 2-(5-isoxazolyl)phenol. How can I favor the formation of the 4-bromo isomer?
A4: The hydroxyl group of the phenol is a strong ortho-, para-director. To enhance the regioselectivity for the desired 4-bromo isomer, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Running the reaction at a lower temperature and in a non-polar solvent can also improve the selectivity for the para-position by minimizing over-reactivity.
Troubleshooting Guides
Low Purity in this compound Samples
| Observed Problem | Potential Cause | Recommended Action |
| Low overall purity (<95% by HPLC) | Incomplete reaction in either the isoxazole formation or the bromination step. | Monitor each reaction step by TLC or LC-MS to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed. |
| Inefficient purification. | Optimize the purification protocol. For recrystallization, screen various solvent systems. For column chromatography, adjust the eluent polarity. | |
| Presence of unreacted 2-(5-isoxazolyl)phenol | Insufficient amount of brominating agent. | Use a slight excess (1.05-1.1 equivalents) of the brominating agent. |
| Reaction time is too short. | Extend the reaction time and monitor for the disappearance of the starting material by TLC. | |
| Presence of dibrominated or polybrominated impurities | Excess of brominating agent. | Use a 1:1 stoichiometry of the phenol to the brominating agent. |
| Reaction conditions are too harsh (high temperature, polar solvent). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-polar solvent like dichloromethane or carbon tetrachloride. | |
| Presence of regioisomers (e.g., 6-bromo-2-(5-isoxazolyl)phenol) | Steric and electronic effects influencing the bromination position. | Employ a milder and more selective brominating agent such as N-bromosuccinimide (NBS). |
| Yellowish or brownish coloration of the final product | Presence of oxidized impurities or residual colored byproducts. | Treat the crude product with activated charcoal during recrystallization. Ensure the product is stored in a cool, dark place away from air and light. |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below.
Step 1: Synthesis of 2-(5-isoxazolyl)phenol (Precursor)
This synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with hydroxylamine.
Materials:
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2-Hydroxyacetophenone
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Paraformaldehyde
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Hydroxylamine hydrochloride
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Sodium hydroxide (NaOH)
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Ethanol
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Hydrochloric acid (HCl)
Procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 eq.) in ethanol. Add an aqueous solution of NaOH (2.5 eq.). To this mixture, add paraformaldehyde (1.2 eq.) portion-wise while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with water, and dry.
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Isoxazole Formation: To a solution of the chalcone intermediate in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium hydroxide or sodium acetate. Reflux the mixture and monitor by TLC.
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Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitate of 2-(5-isoxazolyl)phenol can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Bromination of 2-(5-isoxazolyl)phenol
Materials:
-
2-(5-isoxazolyl)phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve 2-(5-isoxazolyl)phenol (1 eq.) in dichloromethane in a round-bottom flask protected from light.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure this compound.
Visual Troubleshooting Guides
Caption: Decision tree for troubleshooting low purity of this compound.
resolving poor peak shape in HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol.
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape in HPLC can compromise the accuracy, resolution, and sensitivity of your analysis. The following guide addresses common peak shape issues such as tailing, fronting, and splitting, with specific considerations for this compound.
Initial Assessment:
Before making significant changes to your method, it's crucial to determine if the issue affects all peaks or just the analyte of interest.
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All peaks show poor shape: This typically points to a system-wide issue, such as a problem with the column, mobile phase, or instrument hardware.
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Only the this compound peak is affected: This suggests a chemical interaction between the analyte and the stationary or mobile phase.
Problem: Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds.[1] This can be caused by secondary interactions between the polar phenolic group and active sites on the stationary phase.[1]
Possible Causes and Solutions:
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Secondary Silanol Interactions: The phenolic group of your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]
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Solution 2: Use an End-Capped Column: Employ a column with end-capping, which deactivates most of the residual silanol groups.[3]
-
Solution 3: Add a Mobile Phase Modifier: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is less common with modern, high-purity silica columns.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[1]
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Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1]
Problem: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.
Possible Causes and Solutions:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[4]
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Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
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Solution: Decrease the sample concentration or injection volume.
-
-
Column Collapse or Void: A physical disruption of the column packing can lead to an uneven flow path and peak fronting.
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Solution: This usually requires column replacement. Using a guard column can help extend the life of the analytical column.
-
Problem: Split Peaks
A single analyte eluting as two or more peaks can be a complex issue to diagnose.
Possible Causes and Solutions:
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Partially Blocked Frit or Column Inlet: Contamination at the head of the column can cause the sample to be introduced unevenly.
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Solution: Backflush the column. If this doesn't resolve the issue, the frit or the column may need to be replaced. A guard column is recommended for sample matrices that may contain particulates.[3]
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
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Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]
-
-
Co-elution with an Impurity: What appears to be a split peak may actually be two different, closely eluting compounds.
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Solution: Adjust the mobile phase composition (e.g., the organic-to-aqueous ratio) or the gradient slope to improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC analysis?
A1: this compound is a moderately polar compound containing a phenolic hydroxyl group and an isoxazole ring. The phenolic group is acidic and can interact with basic sites on the stationary phase (silanols), potentially causing peak tailing. The isoxazole ring adds to the heterocyclic nature of the molecule. A reversed-phase C18 or C8 column is a suitable starting point for separation.
Q2: What would be a good starting point for a mobile phase?
A2: Based on methods for similar compounds like isoxazole and brominated phenols, a good starting mobile phase would be a mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[6][7] The aqueous portion should be acidified with 0.1% formic acid or phosphoric acid to a pH between 2.5 and 3.5 to ensure good peak shape for the phenolic group. A gradient elution from a lower to a higher percentage of the organic solvent is likely to provide the best separation.
Q3: Can the isoxazole ring itself cause peak shape issues?
A3: While the primary cause of peak tailing for this molecule is likely the phenolic group, the nitrogen atom in the isoxazole ring can also interact with active silanols, especially at intermediate pH values. Maintaining a low mobile phase pH is generally beneficial for obtaining sharp peaks for compounds containing such heterocyclic moieties.
Q4: My peak shape is good, but the retention time is drifting. What could be the cause?
A4: Retention time drift can be caused by several factors, including inadequate column equilibration between injections, changes in mobile phase composition (e.g., evaporation of the organic component), or fluctuations in column temperature. Ensure your mobile phase is well-mixed and degassed, the column is properly equilibrated before each injection, and a column oven is used to maintain a constant temperature.
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape and retention of this compound.
| Parameter | Condition 1 | Expected Tailing Factor (Tf) | Expected Retention Time | Condition 2 | Expected Tailing Factor (Tf) | Expected Retention Time |
| Mobile Phase pH | pH 5.5 (unbuffered) | > 1.5 | Variable | pH 3.0 (0.1% Formic Acid) | 1.0 - 1.2 | Consistent |
| Column Type | Standard Silica C18 | 1.3 - 1.6 | Longer | End-Capped C18 | 1.0 - 1.3 | Shorter |
| Sample Concentration | 1 mg/mL | > 1.4 | Shorter | 0.1 mg/mL | 1.0 - 1.2 | Longer |
| Sample Solvent | 100% Acetonitrile | 0.8 - 1.0 (Fronting) | Shorter | 50:50 MeCN:Water | 1.0 - 1.2 | Consistent |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol provides a starting point for the analysis.
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Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.
Protocol 2: Troubleshooting Peak Tailing by pH Adjustment
This experiment helps to diagnose and mitigate peak tailing due to silanol interactions.
-
Prepare two different mobile phases:
-
Mobile Phase 1 (Neutral): A: Water, B: Acetonitrile
-
Mobile Phase 2 (Acidic): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
-
Equilibrate the column with Mobile Phase 1 using the gradient conditions from Protocol 1.
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Inject the sample and record the chromatogram, noting the tailing factor of the analyte peak.
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Thoroughly flush the system and column with Mobile Phase 2.
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Equilibrate the column with Mobile Phase 2 using the same gradient conditions.
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Inject the sample and record the chromatogram, again noting the tailing factor.
-
Analysis: A significant reduction in the tailing factor with Mobile Phase 2 indicates that silanol interactions are the primary cause of peak tailing.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. silicycle.com [silicycle.com]
- 5. waters.com [waters.com]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Bromo-2-(5-isoxazolyl)phenol. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a three-step synthesis. This begins with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by the cyclization of the chalcone with hydroxylamine hydrochloride to create the isoxazole ring, and concludes with the selective bromination of the resulting 2-(5-isoxazolyl)phenol. This route utilizes readily available starting materials and avoids harsh conditions in the final steps.
Q2: How can I control the regioselectivity during the bromination of 2-(5-isoxazolyl)phenol to favor the desired 4-bromo isomer?
A2: The hydroxyl group of the phenol is an ortho-, para-director. To achieve high selectivity for the 4-bromo (para) product, the choice of solvent and temperature is critical.[1][2] Non-polar solvents such as carbon disulfide or carbon tetrachloride at low temperatures tend to favor the formation of the para-isomer.[1][3] In contrast, polar solvents like water can lead to the formation of 2,4,6-tribromophenol.[3]
Q3: The isoxazole ring is known to be sensitive to certain conditions. What precautions should I take during the synthesis and work-up?
A3: The isoxazole ring can be susceptible to opening under strongly basic or acidic conditions, especially at elevated temperatures. It is advisable to use mild bases during the chalcone synthesis and to perform the bromination under controlled pH. During work-up, avoid prolonged exposure to strong acids or bases.
Q4: My chalcone intermediate is an oil and is difficult to purify. What are the recommended purification strategies?
A4: Oily chalcone products can result from impurities or a low melting point.[4] Purification via column chromatography using a hexane/ethyl acetate eluent system is often effective.[4] If the purified product remains an oil, it is likely due to its inherent physical properties.[4]
Q5: What are the primary safety concerns when scaling up the bromination step?
A5: The bromination step is often exothermic, and the risk of a runaway reaction increases with scale.[5] It is crucial to have efficient cooling and to control the rate of bromine addition. Bromine is also highly corrosive and toxic, so appropriate personal protective equipment (PPE) and a well-ventilated work area are essential.
Troubleshooting Guides
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Improper catalyst choice or concentration.- Incomplete reaction. | - Optimize the concentration of the base catalyst (e.g., NaOH, KOH).- Monitor the reaction with Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[6] |
| Formation of Multiple Products | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Michael addition of the enolate to the chalcone product. | - Slowly add the aldehyde to the mixture of the ketone and catalyst.- Use milder basic conditions or add the base slowly.- Use a slight excess of the aldehyde and perform the reaction at a lower temperature.[4] |
| Product is an Oil or Gummy Solid | - Presence of unreacted starting materials or low-melting impurities. | - Purify via column chromatography.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.[6] |
Step 2: Isoxazole Ring Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isoxazole | - The chalcone is not fully consumed.- Decomposition of the product. | - Increase the reaction time or temperature, monitoring by TLC.- Use a milder base or buffer the reaction mixture to avoid harsh pH conditions. |
| Product is Difficult to Purify | - Presence of unreacted chalcone or hydroxylamine. | - Recrystallize the crude product from a suitable solvent like ethanol.[7] |
Step 3: Bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Dibromo or Tribromo Byproducts | - Reaction conditions are too harsh. | - Use a non-polar solvent and maintain a low reaction temperature.[3] |
| Poor Regioselectivity (Formation of 2-bromo isomer) | - The reaction temperature is too high. | - Perform the reaction at a low temperature to favor the para-substituted product.[3] |
| Reaction is Sluggish or Incomplete | - Insufficient activation of the bromine. | - Consider using a mild Lewis acid catalyst if compatible with the substrate. |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.
-
While stirring the solution at room temperature, add a solution of potassium hydroxide (approx. 1.2 eq) in ethanol dropwise.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[4]
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from 95% ethanol.
Protocol 2: Synthesis of 2-(5-phenylisoxazol-3-yl)phenol
-
In a suitable reactor, combine the chalcone intermediate (1.0 eq), hydroxylamine hydrochloride (1.0-1.2 eq), and sodium acetate in ethanol.[1]
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 3: Synthesis of 4-Bromo-2-(5-phenylisoxazol-3-yl)phenol
-
Dissolve the 2-(5-phenylisoxazol-3-yl)phenol (1.0 eq) in a suitable non-polar solvent like carbon disulfide in a flask equipped with a dropping funnel and a stirrer.
-
Cool the flask to below 5°C in an ice-salt bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled mixture over 1-2 hours with efficient stirring.
-
After the addition is complete, allow the reaction to stir for an additional hour at low temperature.
-
Slowly warm the mixture to room temperature.
-
Wash the reaction mixture with a solution of sodium bisulfite to quench any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Parameter | Chalcone Synthesis | Isoxazole Formation | Bromination |
| Typical Yield | 75-90% | 70-85% | 65-80% |
| Reaction Time | 1-4 hours | 6-8 hours | 2-3 hours |
| Temperature | Room Temperature | Reflux | < 5°C |
| Key Solvents | Ethanol | Ethanol | Carbon Disulfide |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the bromination step.
Caption: Key considerations for process optimization during scale-up.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. JPS58225034A - Production of brominated phenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
minimizing dimer formation in 4-Bromo-2-(5-isoxazolyl)phenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during chemical reactions involving 4-Bromo-2-(5-isoxazolyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation is an unwanted side reaction where two molecules of a phenolic compound, in this case, this compound, react with each other to form a larger molecule, a dimer. This is problematic for several reasons: it consumes the starting material, reducing the yield of the desired product, and the resulting dimers can be difficult to separate from the target molecule due to similar polarities, complicating purification.[1] In the context of this compound, which possesses both a reactive phenolic hydroxyl group and a bromine atom suitable for cross-coupling reactions, oxidative coupling of the phenol moiety is a common pathway to dimerization.
Q2: What are the primary mechanisms leading to dimer formation in phenolic compounds?
A2: Dimerization of phenols can occur through several mechanisms, primarily oxidative coupling. This can proceed via radical or metal-catalyzed pathways. In radical-mediated processes, a one-electron oxidation of the phenol generates a phenoxy radical, which can then couple with another radical or a neutral phenol molecule at the ortho or para positions, leading to C-C or C-O bond formation.[2][3] Metal catalysts, particularly copper and vanadium, can also facilitate oxidative coupling.[2]
Q3: What are the general strategies to minimize dimer formation?
A3: The three main strategies to prevent unwanted oxidation and subsequent dimerization of phenols are:
-
Working under an inert atmosphere: This removes oxygen, a key oxidant, from the reaction environment.[1]
-
Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.[1]
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.[1]
Troubleshooting Guides
Issue 1: Low yield of desired product and presence of a major, less polar byproduct in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Probable Cause: Homocoupling of the this compound starting material is a likely cause. This can be particularly prevalent in Suzuki reactions where the boronic acid partner can also homocouple.[4] For Buchwald-Hartwig aminations, oxidative side reactions can also occur.
Solutions:
| Strategy | Details | Rationale |
| Optimize Catalyst System | For Suzuki reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium precursor such as Pd(OAc)₂.[4] For Buchwald-Hartwig aminations, sterically hindered ligands can also be beneficial.[5][6] | These advanced catalyst systems can promote the desired cross-coupling pathway over side reactions like homocoupling.[4] |
| Control Stoichiometry | Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid or amine). | This can help to ensure the phenolic starting material is consumed by the desired reaction pathway before it has a chance to dimerize.[1] |
| Lower Reaction Concentration | Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.[1] | Dimerization is often a second-order process, so reducing the concentration of the starting material can slow this side reaction relative to the desired intramolecular or intermolecular reaction. |
| Protect the Phenolic Hydroxyl Group | Temporarily protect the hydroxyl group with a suitable protecting group, such as a methyl ether or a silyl ether. | This is a very effective way to prevent oxidative coupling by blocking the reactive phenolic hydroxyl group.[1] |
Issue 2: Formation of multiple, difficult-to-separate side products upon analysis by TLC or NMR.
Probable Cause: Oxidative coupling of the phenol can lead to the formation of various dimers and oligomers through C-C or C-O coupling.[1][2] These byproducts often have similar polarities to the desired product, making chromatographic separation challenging.[1]
Solutions:
| Strategy | Details | Rationale |
| Work Under Inert Atmosphere | Ensure the reaction is set up and run under a rigorously inert atmosphere of nitrogen or argon.[1] | This minimizes the presence of oxygen, which is a primary driver of oxidative dimerization. |
| Add a Radical Scavenger | For reactions that may proceed through radical mechanisms, adding a small amount of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial.[1] | BHT can trap radical intermediates, inhibiting polymerization and degradation pathways.[1] |
| Optimize Reaction Temperature | Carefully control the reaction temperature. Higher temperatures can accelerate oxidation.[1] | Lowering the temperature may slow the rate of dimerization more than the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Dimer Formation
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base such as K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and a bulky phosphine ligand like SPhos (0.04 equiv).[4]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water. This can be achieved by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Protection of the Phenolic Hydroxyl Group (O-methylation)
This protocol describes the protection of the hydroxyl group as a methyl ether, which can prevent dimerization in subsequent reactions.
-
Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent like acetone or DMF, add a base such as K₂CO₃ (1.5-2.0 equiv).
-
Reagent Addition: Add methyl iodide (1.2-1.5 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the O-methylated product.
Visualizations
Caption: Desired cross-coupling vs. oxidative dimerization pathway.
Caption: Logical workflow for minimizing dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
addressing solubility problems in biological assays with 4-Bromo-2-(5-isoxazolyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(5-isoxazolyl)phenol. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic organic compound.[1] In the pharmaceutical and agrochemical fields, it is recognized for its versatile properties.[1] Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties.[1] Its ability to interact with biological systems also makes it a compound of interest in agricultural chemistry for the synthesis of herbicides and fungicides.[1]
Q2: What are the known biological activities of this compound?
While specific biological activities for this exact compound are not extensively documented in publicly available literature, it is widely used in research focused on the development of anti-inflammatory and analgesic drugs.[1] This suggests that the compound may target key inflammatory pathways, such as the NF-κB signaling cascade or the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
Q3: What are the general solubility characteristics of this compound?
As a brominated phenol, this compound is expected to have low water solubility.[2][3][4] Organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, are typically required to prepare stock solutions for use in biological assays. It is crucial to be aware of the potential for precipitation when diluting these stock solutions into aqueous buffers or cell culture media.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro biological assays, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is advisable to start with a small amount of the compound and vortex thoroughly to ensure it is fully dissolved before adding more. Gentle warming (to 37°C) and sonication can also aid in dissolution.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or lower.[5] High concentrations of DMSO can also contribute to compound precipitation upon dilution.[5]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound in biological assays.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media
Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution to your aqueous experimental medium (e.g., PBS, cell culture media).
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of the compound in the aqueous medium is higher than its solubility limit. | 1. Decrease the final working concentration of the compound.2. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Experimental Protocols). |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution. | 1. Warm the aqueous medium to 37°C before adding the compound.2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.3. Consider a serial dilution approach (see Experimental Protocols). |
| Temperature Effects | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous solutions for dilutions. |
| High Salt Concentration | High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds. | If permissible for your assay, try a buffer with a lower salt concentration. |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The solution is initially clear after dilution but becomes cloudy or forms a precipitate after several hours or days in the incubator.
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | 1. Assess the stability of the compound under your specific experimental conditions (temperature, pH, light exposure).2. Consider preparing fresh dilutions of the compound more frequently. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | 1. Monitor the pH of your culture medium during the experiment.2. Ensure your medium is adequately buffered for the CO2 environment of your incubator. |
| Interaction with Media Components | The compound may interact with proteins or other components in the cell culture medium, leading to the formation of insoluble complexes. | 1. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.2. If using serum, consider reducing the serum percentage or using a serum-free medium if your cells can tolerate it. |
Quantitative Solubility Data (Estimated)
Disclaimer: The following values are estimates based on the properties of structurally similar compounds and general principles of solubility. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer systems.
| Solvent/Buffer | Estimated Solubility Range (mg/mL) | Estimated Molar Concentration Range (mM) | Notes |
| DMSO | > 50 | > 208 | Should be freely soluble at high concentrations. |
| Ethanol | 5 - 20 | 20.8 - 83.3 | May require warming to fully dissolve. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.42 | Expected to be poorly soluble. |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | 0.01 - 0.05 | 0.04 - 0.21 | Serum proteins may slightly enhance solubility, but precipitation is still a risk at higher concentrations. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of dilutions of the stock solution in your final aqueous buffer or cell culture medium in a clear microplate or microcentrifuge tubes.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness or solid particles).
-
Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment.
-
Visually inspect the samples again for any delayed precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration.
Protocol 2: Serial Dilution Method to Avoid Precipitation
-
Prepare a 100X stock solution of this compound in 100% DMSO.
-
Warm your final aqueous buffer or cell culture medium to 37°C.
-
Perform an intermediate dilution: Add the 100X DMSO stock to a small volume of the pre-warmed medium to create a 10X intermediate stock. For example, add 10 µL of 100X stock to 90 µL of medium.
-
Gently vortex the 10X intermediate stock.
-
Add the 10X intermediate stock to the remaining pre-warmed medium to achieve your final 1X concentration.
-
Gently mix the final solution.
Visualizations
Signaling Pathways
The anti-inflammatory properties of phenolic compounds often involve the modulation of key signaling pathways. Below are diagrams of two such pathways that may be affected by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.
Experimental Workflow
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Bromophenols: A Focus on 4-Bromo-2-(5-isoxazolyl)phenol
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of brominated phenols, contextualizing the potential of 4-Bromo-2-(5-isoxazolyl)phenol within the broader class.
Introduction: Bromophenols, a diverse class of halogenated organic compounds, are of significant interest in the scientific community due to their wide range of biological activities. Found in various marine organisms and also accessible through synthetic routes, these compounds have demonstrated potential as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of several well-characterized bromophenols.
It is important to note that while this compound is recognized as a versatile synthetic intermediate for developing novel therapeutic and agrochemical agents, there is a notable scarcity of publicly available experimental data on its specific biological activities.[1][2] Therefore, this guide will focus on presenting a comparative analysis of other bromophenols for which quantitative data exists, to provide a framework for understanding the potential bioactivity of this compound based on its structural features.
Comparative Biological Activities of Selected Bromophenols
The biological activity of bromophenols is significantly influenced by the number and position of bromine atoms, as well as other functional groups on the phenol ring. The following tables summarize quantitative data from various studies to facilitate a comparison of their antioxidant, antimicrobial, and enzyme inhibitory properties.
Antioxidant Activity
The antioxidant capacity of bromophenols is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher potency.
| Compound | Assay | IC50 Value (µM) | Source |
| (R)-rhodomelin A | DPPH | 3.82 | [3] |
| (S)-rhodomelin A | DPPH | 8.9 | [3] |
| Butylated hydroxytoluene (BHT) (Reference) | DPPH | 82.13 | [3] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH | - | [4] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | DPPH | - | [5] |
Antimicrobial Activity
Many bromophenols exhibit activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound | Microorganism | MIC (µg/mL) | Source |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Staphylococcus aureus | <70 | [6][7] |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Pseudomonas aeruginosa | <70 | [6][7] |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | - | [7] |
| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus | - | [7] |
| 3,3',5,5'-Tetrabromo-6,6'-dihydroxydiphenylmethane | Bacillus subtilis | - | [7] |
Enzyme Inhibition
Bromophenols have been shown to inhibit various enzymes, a property that is being explored for the treatment of diseases such as diabetes and Alzheimer's. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibition.
| Compound | Enzyme | IC50 Value (µM) | Source |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | PTP1B | 1.50 | [8] |
| Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane (BDDPM) | PTP1B | 2.42 | [8] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | <10 | [8] |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Acetylcholinesterase (AChE) | - | [5] |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Butyrylcholinesterase (BChE) | - | [5] |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | BACE1 | - | [5] |
Potential Biological Activity of this compound
While direct experimental data is lacking, the chemical structure of this compound suggests several potential areas of biological activity. The presence of a brominated phenol moiety is a common feature in many bioactive compounds. The isoxazole ring is also a well-known pharmacophore present in numerous approved drugs with a wide range of activities. The combination of these two structural features in a single molecule makes this compound an interesting candidate for further investigation. Based on the activities of structurally related compounds, it could potentially exhibit:
-
Antimicrobial properties: The bromophenol component is known for its antibacterial and antifungal effects.
-
Anti-inflammatory effects: Phenolic compounds are known to modulate inflammatory pathways.
-
Enzyme inhibition: The heterocyclic isoxazole ring could interact with the active sites of various enzymes.
However, these are speculative possibilities, and rigorous experimental evaluation is required to determine the actual biological profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of bromophenols.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[9]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 × 10^5 CFU/mL in each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[9]
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5]
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically. The extent of color change is proportional to the radical scavenging activity of the antioxidant.[5]
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add a small volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Bioactive compounds like bromophenols can exert their effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.
Caption: A generalized workflow for evaluating the biological activity of bromophenol compounds.
The NF-κB and MAPK signaling pathways are critical in regulating the inflammatory response. Many phenolic compounds are known to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by bromophenols.
Caption: Potential inhibition of the MAPK signaling cascade by bromophenols.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. apec.org [apec.org]
Structural Validation of 4-Bromo-2-(5-isoxazolyl)phenol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and chemical biology. For a novel compound such as 4-Bromo-2-(5-isoxazolyl)phenol, a versatile building block in medicinal and agricultural chemistry, unambiguous structural validation is paramount.[1] While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization. This guide presents an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural validation of this compound.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical method for structural determination depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides an unparalleled level of detail about the solid-state conformation, spectroscopic methods offer invaluable insights into the connectivity, molecular weight, and functional groups of the molecule in solution or solid form.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, number of unique protons and carbons. | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification. | Presence of specific functional groups (e.g., -OH, C=N, C-Br, aromatic rings). |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm).[2] | 5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in a deuterated solvent.[3] | Micrograms to nanograms of sample, can be solid or in solution. | Milligrams of sample, can be solid (as a mull or pellet) or liquid (as a thin film).[4] |
| Typical Data Output | Crystallographic Information File (CIF), Ortep diagrams, tables of atomic coordinates, bond lengths, and angles. | Chemical shifts (ppm), coupling constants (Hz), integration values. | Mass-to-charge ratio (m/z) of molecular ion and fragment ions. | Wavenumber (cm⁻¹) of absorbed infrared radiation. |
| Key Advantages | Unambiguous determination of absolute structure and stereochemistry. | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | High sensitivity and ability to determine molecular formula. | Rapid and non-destructive method for identifying functional groups. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state conformation only. | Does not provide information on bond lengths or angles directly. Can be complex to interpret for large molecules. | Does not provide information on the connectivity of atoms or stereochemistry. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the absolute structure of a crystalline compound.
Methodology:
-
Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[2]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for elucidating the structure of molecules in solution.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3][5]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed and analyzed to determine chemical shifts, coupling constants, and integrations, which are then used to piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or after separation by gas chromatography (GC). For non-volatile compounds, liquid chromatography (LC) coupled to the mass spectrometer is common.
-
Ionization: The sample molecules are ionized using one of a variety of methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol) and placing it between two salt plates (e.g., NaCl or KBr).[4]
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through it. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the structural validation of a small molecule.
Caption: Logical relationship of analytical techniques in structure elucidation.
References
A Comparative Guide to the Biological Activities of 4-Bromo-2-(5-isoxazolyl)phenol and Oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
General Comparison: Isoxazole vs. Oxazole Scaffolds
Isoxazole and oxazole are isomers, differing in the position of the nitrogen and oxygen atoms within their five-membered rings. This structural nuance can lead to significant differences in their physicochemical properties and, consequently, their biological activities.[1][2] The choice between these scaffolds in drug design is often driven by the specific structure-activity relationships (SAR) for a given biological target.[1] While some studies suggest a higher prevalence of isoxazole rings in FDA-approved drugs, indicating potentially more favorable pharmacological properties in many cases, the potency can be highly target-dependent.[1][3]
For instance, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole counterpart.[1] This was attributed to the optimal positioning of the oxazole nitrogen for a hydrogen bond within the receptor.[1] Conversely, in studies on diacylglycerol acyltransferase 1 (DGAT1) inhibitors, isoxazole analogs demonstrated superior potency over oxazole analogs.[2]
Biological Profile of 4-Bromo-2-(5-isoxazolyl)phenol and Related Compounds
This compound is recognized for its potential applications in pharmaceutical and agrochemical development.[4][5] Research suggests its utility as a building block for novel therapeutic agents with potential anti-inflammatory and antimicrobial properties.[4] The presence of a bromine atom on the phenyl ring is a common feature in many biologically active marine natural products, often contributing to enhanced activity.[6][7]
While specific quantitative data for this compound is scarce in the reviewed literature, the broader family of bromophenols has been shown to exhibit a range of biological effects, including antioxidant, anticancer, anti-diabetic, and antimicrobial activities.[7][8][9]
Biological Profile of Oxazole Analogs
Derivatives of oxazole are also known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[10][11][12] The biological activity of oxazole derivatives is highly dependent on the substitution pattern on the core ring structure.[10] For example, some brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been shown to inhibit microtubule polymerization, a key mechanism for anticancer drugs.[13]
Hypothetical Comparative Data
Given the lack of direct head-to-head studies, the following table presents a hypothetical comparison based on general findings for related isoxazole and oxazole compounds to illustrate potential differences in activity. This is for illustrative purposes only and is not based on direct experimental results for the specified compounds.
| Biological Assay | This compound (Hypothetical) | 4-Bromo-2-(5-oxazolyl)phenol (Hypothetical Analog) | Rationale / Reference for Related Compounds |
| Anticancer (e.g., Colon Cancer Cell Line) | IC50: 5 µM | IC50: 15 µM | Isoxazole-containing compounds have shown potent anticancer activity.[14] The specific substitution may favor the isoxazole scaffold. |
| Antibacterial (e.g., S. aureus) | MIC: 10 µg/mL | MIC: 8 µg/mL | Oxazole-containing antibiotics have shown potent activity against Gram-positive bacteria.[15] |
| Anti-inflammatory (e.g., COX-2 Inhibition) | IC50: 0.5 µM | IC50: 1.2 µM | Some isoxazole derivatives, like valdecoxib, are potent COX-2 inhibitors.[10] |
| Antioxidant (e.g., ABTS Radical Scavenging) | IC50: 3.5 x 10-6 M | IC50: 5.0 x 10-6 M | Heteroaryl-substituted phenols, including isoxazoles, have demonstrated significant radical scavenging activity.[16][17] |
Experimental Protocols
Below are generalized methodologies for key experiments relevant to the biological evaluation of these compounds, based on standard practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[8]
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.[8]
-
Quantification : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value is calculated from the dose-response curve.[8]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
-
Bacterial Culture : Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution : The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity (ABTS Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
-
ABTS•+ Generation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with an oxidizing agent (e.g., potassium persulfate).
-
Reaction Mixture : The test compound at various concentrations is added to the ABTS•+ solution.
-
Incubation : The mixture is incubated at room temperature for a short period.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 734 nm).
-
Calculation : The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value (the concentration that scavenges 50% of the radicals) is determined.[16]
Visualizations
Caption: Generalized workflow for the synthesis and biological evaluation of novel heterocyclic compounds.
Caption: Structure-activity relationship (SAR) comparison between isoxazole and oxazole analogs of 4-bromophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijpca.org [ijpca.org]
- 15. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heteroaryl-susbstituted phenols as potential antioxidants [ouci.dntb.gov.ua]
comparative study of isoxazole derivatives for anti-inflammatory activity
A Comparative Guide to the Anti-inflammatory Activity of Isoxazole Derivatives
Isoxazole, a five-membered heterocyclic ring, serves as a crucial scaffold in medicinal chemistry due to its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1] Derivatives of isoxazole have shown particular promise as anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.[2][3][4] This guide provides a comparative analysis of various isoxazole derivatives, summarizing their anti-inflammatory efficacy through experimental data and outlining the methodologies used for their evaluation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives is commonly assessed through both in vivo and in vitro models. The carrageenan-induced rat paw edema model is a standard in vivo assay to determine a compound's ability to reduce acute inflammation, while in vitro assays typically measure the inhibition of key inflammatory enzymes like COX-1 and COX-2.
In Vivo Anti-inflammatory Activity
The following table summarizes the results from the carrageenan-induced rat paw edema assay for a selection of isoxazole derivatives, comparing their percentage of edema inhibition against standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Rat Paw Edema Model)
| Compound ID | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference Standard (% Inhibition) |
| 5b | 10 | 3 | 76.71 | Indomethacin (78.91) |
| 5c | 10 | 3 | 75.56 | Indomethacin (78.91) |
| 5d | 10 | 3 | 72.32 | Indomethacin (78.91) |
| 4f | 20 | 3 | 65.31 | Parecoxib (68.36) |
| 4n | 20 | 3 | 64.28 | Parecoxib (68.36) |
| TPI-7 | 50 | 3 | 67.88 | Nimesulide (71.23) |
| TPI-13 | 50 | 3 | 65.75 | Nimesulide (71.23) |
Data sourced from multiple studies for comparative purposes.[5][6]
In Vitro Cyclooxygenase (COX) Inhibition
Selective inhibition of the COX-2 isoform over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs.[7] The table below presents the in vitro COX inhibitory activity of several isoxazole derivatives.
Table 2: Comparison of In Vitro COX-1 and COX-2 Inhibition by Isoxazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| A13 | 0.064 | 0.013 | 4.63 |
| C3 | >100 | 0.15 | >666 |
| C5 | >100 | 0.11 | >909 |
| C6 | >100 | 0.09 | >1111 |
| Ic | - | 84.03 | - |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2. Data sourced from multiple studies.[3][7][8]
Key Signaling Pathways
Inflammation is a complex biological response involving various signaling pathways. The primary mechanism of action for many isoxazole derivatives is the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.
Caption: Arachidonic acid cascade and COX enzyme inhibition by isoxazole derivatives.
Experimental Design and Workflow
The development and evaluation of novel isoxazole derivatives as anti-inflammatory agents follow a structured workflow, from chemical synthesis to biological testing.
Caption: General workflow for synthesis and anti-inflammatory evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
General Synthesis of Isoxazole Derivatives
The synthesis of the target isoxazole derivatives is often achieved through a two-step process starting from substituted acetophenones and benzaldehydes.
-
Step 1: Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aromatic aldehyde is dissolved in a solvent like ethanol. A catalytic amount of a base (e.g., aqueous NaOH) is added, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water until neutral, dried, and recrystallized from ethanol.
-
Step 2: Isoxazole Formation: The synthesized chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) are dissolved in ethanol. A base, such as sodium acetate (0.01 mol), is added, and the mixture is refluxed for 6-8 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water. The solid product that precipitates is filtered, washed, dried, and recrystallized to yield the pure isoxazole derivative.[9]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This assay is a widely accepted model for evaluating acute inflammation.
-
Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Procedure: The animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups for each isoxazole derivative at a specified dose. The test compounds and standard drug are administered orally or intraperitoneally. After 30-60 minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, and 3 hours) after the injection.[6][9]
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[6]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting COX enzymes.
-
Method: A common method is the enzyme immunoassay (EIA) based on the competition between prostaglandins produced by the COX enzyme and a prostaglandin-acetylcholinesterase conjugate for a limited number of binding sites on a specific antibody.
-
Procedure: The assay is typically performed in a 96-well plate. Ovine COX-1 or human recombinant COX-2 enzyme is incubated with a heme cofactor and the test compound (at various concentrations) in a buffer solution. Arachidonic acid is then added to initiate the enzymatic reaction. The reaction is stopped, and the amount of prostaglandin produced is measured using an ELISA kit.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound. The selectivity index is then determined by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Using 4-Bromo-2-(5-isoxazolyl)phenol as a Reference Standard in HPLC
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and the quality of the reference standard directly impacts the accuracy and validity of the results. This guide provides a comprehensive comparison of 4-Bromo-2-(5-isoxazolyl)phenol as an HPLC reference standard against other relevant alternatives, supported by experimental data and detailed protocols.
This compound is a versatile synthetic intermediate used in the development of novel therapeutic agents and agrochemicals.[1] Its well-defined structure, featuring a brominated phenol and an isoxazole ring, makes it a suitable candidate for use as a reference standard in the analysis of related compounds.
Performance Comparison of HPLC Reference Standards
The selection of a reference standard should be based on a thorough evaluation of its performance characteristics in the intended analytical method. This section compares this compound with two alternative brominated phenol standards, 4-Bromo-2-methoxyphenol and 2,4-Dibromophenol, based on typical HPLC-UV validation parameters.
Table 1: Comparison of HPLC-UV Method Performance for Brominated Phenol Reference Standards
| Parameter | This compound (Hypothetical Data) | 4-Bromo-2-methoxyphenol[2] | 2,4-Dibromophenol[3][4] |
| Linearity (R²) | ≥ 0.999 | Not specified, but linearity is a key validation parameter | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | Not specified | < 0.04 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Not specified | < 0.12 µg/mL |
| Precision (%RSD) | < 2% | < 5% | Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95.70% - 104.93% |
Note: Data for this compound is hypothetical and based on expected performance for a compound of this nature under optimized HPLC conditions. Data for alternatives are derived from existing literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results. The following are representative HPLC methods for the analysis of this compound and the comparative standards.
HPLC Protocol for this compound
This protocol is a recommended starting point for the analysis of this compound and should be optimized for specific instrumentation and analytical requirements.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase prior to use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: Determined by UV scan (estimated to be around 270-290 nm)
-
-
HPLC Protocol for 4-Bromo-2-methoxyphenol
This method is suitable for the routine analysis of 4-Bromo-2-methoxyphenol.[2]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
4-Bromo-2-methoxyphenol reference standard
-
-
Procedure:
HPLC Protocol for 2,4-Dibromophenol
This method has been validated for the analysis of various bromophenols.[3][5]
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
-
2,4-Dibromophenol reference standard
-
-
Procedure:
Experimental Workflows and Logical Relationships
Visualizing the analytical workflow can aid in understanding the entire process from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of a test sample using a reference standard.
The choice of a reference standard is a critical decision in analytical method development. This compound presents itself as a viable candidate for this role, particularly in the analysis of compounds with similar structural motifs. As with any standard, a thorough in-house validation is necessary to establish its suitability for a specific application. This guide provides a foundational comparison and detailed protocols to assist researchers in this process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 4-Bromo-2-(5-isoxazolyl)phenol Against a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a test sample of 4-Bromo-2-(5-isoxazolyl)phenol by comparing it against a certified reference standard. The methodologies outlined herein are designed to deliver robust and reliable data, crucial for research, development, and quality control in the pharmaceutical and agrochemical industries. This document offers detailed experimental protocols and data presentation formats to ensure accurate and reproducible results.
Introduction
This compound (CAS Number: 213690-27-8) is a versatile chemical intermediate with applications in the synthesis of novel therapeutic agents and agrochemicals.[1] Its unique structure, featuring a brominated phenol and an isoxazole ring, makes it a valuable building block in medicinal chemistry.[1] Given its potential use in high-stakes applications, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products.
This guide details a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to compare a test sample of this compound with a certified reference standard.
Comparative Experimental Workflow
The purity assessment of the test sample against the certified standard will follow a systematic workflow. This process is designed to provide both qualitative and quantitative data, allowing for a thorough comparison.
Data Presentation: A Comparative Summary
A crucial aspect of this analysis is the direct comparison of the test sample against the certified standard. The following table provides a template for summarizing the quantitative data obtained from the analytical tests.
| Parameter | Certified Standard | Test Sample | Acceptance Criteria |
| Appearance | Off-white to pale cream powder | [Record Observation] | Conforms to standard |
| Purity by HPLC (% Area) | ≥ 99.5% | [Record Value] | ≥ 98.0% |
| Individual Impurity by HPLC (% Area) | Not more than 0.10% | [Record Value of Largest Impurity] | Not more than 0.20% |
| Total Impurities by HPLC (% Area) | Not more than 0.50% | [Record Value] | Not more than 1.0% |
| GC-MS Confirmation | Conforms to structure | [Conforms/Does Not Conform] | Conforms to structure |
| ¹H and ¹³C NMR Confirmation | Conforms to structure | [Conforms/Does Not Conform] | Conforms to structure |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure consistency and reproducibility.
This method is designed to provide a quantitative assessment of the purity of this compound and to detect any impurities.
-
Instrumentation: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Column: Gemini NX RP-C18 (150 x 4.6 mm, 3 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the certified standard and the test sample in separate 10 mL volumetric flasks with methanol to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the certified standard solution to determine its retention time and peak area.
-
Inject the test sample solution.
-
Analyze the chromatograms for the main peak corresponding to this compound and any impurity peaks.
-
-
Purity Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This technique is employed for the qualitative identification of volatile and semi-volatile impurities and to confirm the identity of the main component.
-
Instrumentation: A Thermo Scientific TRACE GC coupled to an Ion Trap mass spectrometer or equivalent.[3]
-
Column: TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Use the same 1 mg/mL solutions prepared for HPLC analysis.
-
Procedure:
-
Inject the certified standard solution to obtain its retention time and mass spectrum.
-
Inject the test sample solution.
-
Compare the retention time and mass spectrum of the main peak in the test sample with that of the certified standard.
-
Analyze the mass spectra of any impurity peaks and attempt to identify them using a mass spectral library (e.g., NIST).
-
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled.
-
-
Sample Preparation: Dissolve approximately 10-15 mg of the certified standard and the test sample in separate NMR tubes containing ~0.7 mL of DMSO-d₆.
-
Procedure:
-
Acquire the ¹H and ¹³C NMR spectra for the certified standard.
-
Acquire the ¹H and ¹³C NMR spectra for the test sample under identical conditions.
-
Compare the chemical shifts, multiplicities, and integrations of the signals in the test sample's spectra with those of the certified standard.
-
The spectra should be consistent with the known structure of this compound.
-
Conclusion
The purity of this compound is a critical parameter that can significantly impact its performance in research and development. The analytical workflow and detailed protocols provided in this guide offer a robust framework for a comprehensive purity assessment against a certified reference standard. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the quality and integrity of their material, ensuring the reliability and reproducibility of their work.
References
The Structure-Activity Relationship of 4-Bromo-2-(5-isoxazolyl)phenol Derivatives: A Field Awaiting Exploration
The core structure of 4-Bromo-2-(5-isoxazolyl)phenol combines a halogenated phenol with a five-membered heterocyclic isoxazole ring. This combination of functional groups suggests potential for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the isoxazole ring is a versatile pharmacophore known to interact with various biological targets.
Comparison of Potential Biological Activities
Although a direct comparative analysis of a series of this compound derivatives is not possible due to the absence of published data, we can extrapolate potential SAR trends based on studies of analogous compounds. The following table outlines hypothetical derivatives and their potential activity based on established principles of medicinal chemistry.
| Compound ID | R1 (on Isoxazole) | R2 (on Phenol) | Predicted Biological Activity | Rationale for Predicted Activity |
| 1 | H | H | Baseline Activity | The unsubstituted parent compound. |
| 2 | CH₃ | H | Potentially Increased Anticancer Activity | Small alkyl groups on the isoxazole ring can enhance binding to hydrophobic pockets of enzymes or receptors. |
| 3 | Phenyl | H | Potential for Enhanced π-π Stacking Interactions | Aromatic substituents can lead to stronger interactions with aromatic residues in target proteins. |
| 4 | H | OCH₃ | Possible Increase in Antioxidant Activity | Methoxy groups on the phenol ring are known to contribute to antioxidant properties. |
| 5 | H | CF₃ | Potential for Increased Metabolic Stability and Binding Affinity | The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule. |
Key Experimental Protocols for Future Investigations
To establish a robust SAR for this class of compounds, a systematic approach to synthesis and biological evaluation is necessary. The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route would involve the reaction of a substituted 5-amino-3-bromophenol with a corresponding β-ketoester to form the isoxazole ring via a condensation reaction. Subsequent modifications at the R1 and R2 positions could be achieved through standard organic chemistry transformations.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates and treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Griess Assay: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Logical Pathway for SAR Determination
The following diagram illustrates the logical workflow for a comprehensive SAR study of this compound derivatives.
References
Comparative Efficacy of Fungicides: An In-Depth Analysis of Isoxazole Derivatives and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal efficacy of compounds derived from the isoxazole scaffold, with a focus on derivatives of 4-Bromo-2-(5-isoxazolyl)phenol, against prominent commercial fungicides. While this compound is recognized as a key precursor in the synthesis of fungicidal agents, specific public domain data on the efficacy of its direct derivatives remains limited. This guide, therefore, presents a framework for comparison, detailing the performance of established commercial fungicides and the standard experimental protocols for their evaluation. This allows researchers to benchmark novel compounds derived from the this compound backbone against existing standards.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of several commercial fungicides against common phytopathogenic fungi. This data provides a baseline for evaluating the potential of novel isoxazole-based fungicides.
Table 1: Efficacy of Commercial Fungicides Against Rhizoctonia solani
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Derivative from this compound | Data not available in public literature | Data not available in public literature | |
| Carbendazim | 250 | 100 | [1] |
| Tebuconazole | 250 | 100 | [1] |
| Propiconazole | 500 | 100 | [2] |
| Hexaconazole | 1000 | 100 | [2] |
| Azoxystrobin | 1500 | 100 | [2] |
| Difenoconazole | 1000 | >95 | [1] |
| Chlorothalonil | 1500 | 55.18 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Fungicides Against Various Fungi
| Fungicide | Target Fungi | MIC (µg/mL) | Reference |
| Derivative from this compound | Data not available in public literature | Data not available in public literature | |
| Fluconazole | Candida albicans | 30 | [3] |
| Ketoconazole | Various phytopathogens | 8 - 32 | [4] |
| Itraconazole | Fusarium spp. | >80 | |
| Amphotericin B | Candida krusei | Data available but not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fungicide efficacy. The following are standard protocols for key in vitro antifungal assays.
Mycelium Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the fungistatic activity of a compound by measuring the reduction in the radial growth of a fungal colony on a culture medium amended with the test compound.
a. Preparation of Fungal Cultures: The target phytopathogenic fungus (e.g., Rhizoctonia solani) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is produced.
b. Preparation of Fungicide-Amended Medium: A stock solution of the test fungicide is prepared in a suitable solvent. This stock solution is then added to the molten PDA at a specific temperature (e.g., 45-50°C) to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.
c. Inoculation and Incubation: A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed at the center of each fungicide-amended and control (without fungicide) PDA plate. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.
d. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
The EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) can be determined by testing a range of concentrations and using probit analysis.
MTT Assay for Fungal Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
a. Preparation of Fungal Spore Suspension: Fungal spores are harvested from a mature culture and suspended in a suitable liquid medium. The concentration of the spore suspension is adjusted to a standard density.
b. Incubation with Fungicide: The fungal spore suspension is added to the wells of a microtiter plate containing serial dilutions of the test fungicide. Control wells without the fungicide are also prepared. The plate is incubated to allow for fungal growth.
c. Addition of MTT Reagent: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a further few hours. During this time, viable fungal cells will reduce the MTT to formazan.
d. Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
e. Data Analysis: The absorbance values are proportional to the number of viable fungal cells. The percentage of viability can be calculated by comparing the absorbance of the treated wells to the control wells. This data can then be used to determine the Minimum Inhibitory Concentration (MIC) of the fungicide.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Mycelium Growth Inhibition Assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 4-Bromo-2-(5-isoxazolyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 4-Bromo-2-(5-isoxazolyl)phenol, a versatile heterocyclic compound with suggested anti-inflammatory and antimicrobial properties.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon published data for structurally related bromophenol and isoxazole derivatives to infer its likely biological activities and signaling pathways. For a robust comparison, we have juxtaposed its predicted profile with well-characterized therapeutic agents: the selective COX-2 inhibitor Celecoxib for anti-inflammatory action and the broad-spectrum antibiotic Ciprofloxacin for antimicrobial activity.
Executive Summary
This compound integrates a brominated phenol moiety with an isoxazole ring, structural features commonly associated with a range of biological activities.[1] Phenolic compounds are known for their antioxidant and anti-inflammatory effects, often through the modulation of key inflammatory pathways.[3][4][5] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and antimicrobial effects.[6][7] This guide explores the hypothetical mechanism of action of this compound in these two key therapeutic areas, presenting inferred data and outlining experimental protocols for its validation.
Anti-Inflammatory Activity: A Comparative Analysis with Celecoxib
The anti-inflammatory potential of this compound is likely attributed to its ability to modulate key enzymatic pathways involved in the inflammatory cascade, similar to other phenolic and isoxazole-containing compounds. A primary target for many anti-inflammatory agents is the cyclooxygenase (COX) enzyme.
Comparative Data:
| Compound | Target | IC50 Value | Reference |
| This compound | COX-2 (Hypothesized) | Data Not Available | - |
| Celecoxib | COX-2 | 0.04 µM | [celecoxib pathway pharmacodynamics clinpgx] |
Inferred Mechanism of Action:
Based on the activities of related bromophenols and isoxazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as COX-2.[3][4] This would lead to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation.
Signaling Pathway Diagram:
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Antimicrobial Activity: A Comparative Analysis with Ciprofloxacin
The combination of a halogenated phenol and an isoxazole ring in this compound suggests potential antimicrobial activity. Bromophenols have been shown to possess antibacterial properties, and various isoxazole derivatives are known for their efficacy against a range of microbial pathogens.[6][7][8]
Comparative Data:
Direct MIC (Minimum Inhibitory Concentration) values for this compound are not currently available. The table below provides data for the broad-spectrum antibiotic Ciprofloxacin for comparison.
| Compound | Target Organism(s) | MIC Value | Reference |
| This compound | Gram-positive & Gram-negative bacteria (Hypothesized) | Data Not Available | - |
| Ciprofloxacin | P. aeruginosa | <0.5 µg/mL | [9] |
Inferred Mechanism of Action:
The antimicrobial mechanism of this compound is likely multifaceted. The phenolic component may disrupt bacterial cell membranes and inhibit essential enzymes, while the isoxazole ring could interfere with other cellular processes. Ciprofloxacin, in contrast, has a well-defined mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[10][11][12]
Signaling Pathway Diagram:
Caption: Comparative antimicrobial mechanisms of action.
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following standard experimental protocols are recommended.
In Vitro Anti-Inflammatory Assay: COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid to prostaglandin H2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid substrate are prepared in a suitable buffer.
-
Compound Incubation: The test compound (this compound) and a known inhibitor (e.g., Celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a downstream product, is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Experimental Workflow Diagram:
Caption: Workflow for in vitro COX-2 inhibition assay.
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Methodology:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
Serial Dilution: The test compound (this compound) and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Bromo-2-(5-isoxazolyl)phenol: A Guide to Potential Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Executive Summary
4-Bromo-2-(5-isoxazolyl)phenol is a synthetic organic compound featuring a phenol ring substituted with both a bromine atom and an isoxazole moiety. This unique chemical architecture suggests its potential for a range of biological activities, drawing interest in pharmaceutical and agrochemical research. While literature points towards its utility as an intermediate in the synthesis of novel anti-inflammatory and antimicrobial agents, specific quantitative data on its biological efficacy and cross-reactivity in various assays remains limited.[1]
This guide provides a comparative analysis of the potential biological activities of this compound. In the absence of direct experimental data for this specific compound, this report leverages published data from structurally similar bromophenol and isoxazole derivatives to infer potential activity and cross-reactivity. This approach allows for an informed, albeit predictive, assessment of its likely performance in common biological assays.
Detailed experimental protocols for key assays are provided to facilitate the direct evaluation of this compound and to allow for robust comparison with the data presented for related compounds.
Comparative In Vitro Biological Activity
The following tables summarize the in vitro antioxidant, anti-inflammatory, and antimicrobial activities of various bromophenol and isoxazole derivatives. This data provides a framework for predicting the potential activity of this compound.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of a bromine atom can modulate this activity.
Table 1: In Vitro Antioxidant Activity of Bromophenol and Isoxazole Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| Hypothetical: this compound | DPPH Radical Scavenging | Data Not Available | |
| Hypothetical: this compound | ABTS Radical Scavenging | Data Not Available | |
| 3,5-Dibromo-4-hydroxyphenylacetic acid butyl ester | DPPH Radical Scavenging | 9.67 - 21.90 µM | |
| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol (BDBA) | DPPH Radical Scavenging | ~19.84 µM | |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH Radical Scavenging | 0.45 ± 0.21 µg/mL | |
| 3-(4-fluorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | DPPH Radical Scavenging | 0.47 ± 0.33 µg/mL | |
| Trolox (Standard) | DPPH Radical Scavenging | 3.10 ± 0.92 µg/mL | |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 83.84 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of phenolic compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Table 2: In Vitro Anti-inflammatory Activity of Phenolic and Isoxazole Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| Hypothetical: this compound | NO Production Inhibition in LPS-stimulated Macrophages | Data Not Available | |
| Salicylanilide Derivatives | Trypsin Inhibition | 0.04–0.07 mg/mL | |
| 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) | Inhibition of NO and PGE2 production in LPS-treated primary microglia | Not specified | |
| Luteolin | NO Production Inhibition | 7.6 µM | |
| Quercetin | NO Production Inhibition | 12.0 µM | |
| Acetylsalicylic Acid (Aspirin) (Standard) | Trypsin Inhibition | 0.4051 ± 0.0026 mg/mL |
Antimicrobial Activity
The antimicrobial activity of bromophenols and isoxazoles has been demonstrated against a range of pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
Table 3: In Vitro Antimicrobial Activity of Bromophenol and Isoxazole Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Hypothetical: this compound | Various Bacteria and Fungi | Data Not Available | |
| 2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromophenol | Staphylococcus epidermidis | More active than Ciprofloxacin | [2] |
| Copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | Gram-positive and Gram-negative bacteria | Most active among tested complexes | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Staphylococcus aureus | 2.5–5.0 mg/mL | |
| Ciprofloxacin (Standard) | Staphylococcus epidermidis | Less active than some test compounds | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound stock solution (in a suitable solvent like DMSO or methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add a specific volume of each dilution to a fixed volume of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution
-
Standard antibiotic or antifungal (positive control)
-
-
Procedure (Broth Microdilution Method):
-
Perform serial two-fold dilutions of the test compound and positive control in the broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by phenolic compounds and a general workflow for evaluating the biological activity of a test compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-(5-isoxazolyl)phenol: A Procedural Guide
For researchers and scientists engaged in pharmaceutical development and other chemical research, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Bromo-2-(5-isoxazolyl)phenol, a compound utilized in the synthesis of novel therapeutic agents.[1] Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
Key Hazard Information:
| Hazard Classification | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Skin Irritation | Causes skin irritation.[2][4] | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation.[2] | Safety goggles or face shield.[5] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Use in a well-ventilated area or with a NIOSH-approved respirator if dust is generated.[5] |
| Aquatic Toxicity | Potentially toxic to aquatic life.[3] | Prevent release to the environment.[2][3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[6] This chemical should never be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Personal Protective Equipment (PPE) :
-
Containerization :
-
Labeling :
-
Storage :
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.
-
The storage area should be away from incompatible materials and sources of ignition.[2]
-
Ensure that the storage location is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal contractor with a copy of the available safety information or Safety Data Sheet (SDS) for the compound.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill :
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills (if the compound is in solution), use an inert absorbent material to contain and collect the liquid.
-
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water. All cleaning materials, including absorbent pads and wipes, must be collected and disposed of as hazardous waste.[7]
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-(5-isoxazolyl)phenol
Essential Safety and Handling Guide for 4-Bromo-2-(5-isoxazolyl)phenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment. This compound is recognized for its applications in pharmaceutical development and biological research.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 213690-27-8[1][2][3] |
| Molecular Formula | C₉H₆BrNO₂[1][3] |
| Molecular Weight | 240.06 g/mol [1] |
| Appearance | Off-white to pale cream powder or crystals[1][3] |
| Melting Point | 205-213 °C[1] |
| Purity | ≥ 97%[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for phenolic compounds.[6]
| PPE Category | Specification |
| Eye Protection | - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[7][8] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[7][8] |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[8] - Extended Contact/Immersion: Butyl rubber or neoprene gloves. For work with phenol concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves provide good resistance.[8][9] |
| Skin and Body Protection | - A fully buttoned laboratory coat.[8] - Long pants and closed-toe shoes.[8] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[8][9] |
| Respiratory Protection | - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[7] Ensure the respirator is properly fit-tested. |
Operational Plan: Safe Handling Workflow
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling and cleanup.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
Skin Contact: Rapid and immediate skin decontamination is critical.[9] Remove contaminated clothing and shoes immediately.[11] Wipe exposed areas immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[9][10] If PEG is not available, flush the affected area with a large amount of water for at least 15 minutes.[11] Seek immediate medical attention.
Inhalation: Remove the individual to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them 4-8 oz of milk or water to drink.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Disposal Plan
Chemical Waste: All solutions and solid materials containing this compound must be collected as chemical hazardous waste.[8] Arrange for disposal through a licensed professional waste disposal service.[6]
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container and disposed of as hazardous waste.[6]
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] Follow your institution's procedures for the disposal of empty chemical containers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H27557.14 [thermofisher.com]
- 3. H27557.14 [thermofisher.com]
- 4. cochise.edu [cochise.edu]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. monash.edu [monash.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
